Product packaging for Methyl oleanonate(Cat. No.:CAS No. 1721-58-0)

Methyl oleanonate

Katalognummer: B239363
CAS-Nummer: 1721-58-0
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: PPMUFCXCVKVCSV-VNNAKPRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methyl oleanonate (3-Oxoolean-12-en-28-oic acid methyl ester) is a triterpenoid compound serving as a valuable scaffold in medicinal chemistry and pharmacological research. This compound acts as a PPARγ agonist , a mechanism of significant interest for investigating metabolic and inflammatory pathways. Recent research explores its potential in oncology, where structural derivatives, particularly acyloximes , demonstrate enhanced cytotoxic activity. Studies show that such derivatives significantly inhibit the growth of various cancer cell lines, including HeLa, KB, MCF-7, and A-549, by inducing apoptosis. The compound's core structure can be functionally modified at the C-3 and C-17 positions to improve bioavailability and therapeutic potency. Further investigations reveal that oleanolic acid-derived molecules can downregulate the NF-κB signaling pathway and decrease COX-2 expression, indicating a potential mechanism for their observed anti-inflammatory and chemopreventive effects. Isolated from natural sources like Pistacia , this compound provides a versatile foundation for developing new therapeutic agents targeting cancer and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O3 B239363 Methyl oleanonate CAS No. 1721-58-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUFCXCVKVCSV-VNNAKPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316509
Record name Methyl oleanonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-58-0
Record name Methyl oleanonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl oleanonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Oleanonate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a pentacyclic triterpenoid of the oleanane class, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and PPARγ agonist activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Pistacia lentiscus var. Chia, and details the methodologies for its isolation and purification. The document includes structured data on the composition of relevant natural extracts, detailed experimental protocols, and visualizations of the biosynthetic and potential signaling pathways involving this compound.

Natural Sources of this compound

This compound is a derivative of oleanolic acid, a widely distributed triterpenoid in the plant kingdom. While oleanolic acid is found in numerous plant families, this compound has been specifically identified in the resin of Pistacia lentiscus L. var. chia, commonly known as mastic gum.[1][2] This resin is a complex mixture of triterpenes, polymers, and volatile compounds.

The triterpenoid fraction of mastic gum, which constitutes a significant portion of the resin, is rich in oleanane and tirucallane-type triterpenes. This fraction is further divided into neutral and acidic components. Oleanonic acid, the precursor to this compound, is a major constituent of the acidic fraction.[1][3] While this compound itself is a minor component, its presence is directly linked to the abundance of oleanonic acid in the resin.

Table 1: Triterpenoid Composition of Pistacia lentiscus var. Chia Resin (Mastic Gum)

Triterpenoid ClassMajor CompoundsApproximate Abundance (% of Triterpenic Fraction)
Acidic Triterpenes Isomasticadienonic acid22.5 - 24%
Masticadienonic acid9.3 - 14.7%
Oleanonic acidPresent
Moronic acidPresent
Neutral Triterpenes 28-norolean-17-en-3-one19 - 36%
TirucallolPresent
DammaradienonePresent

Note: Data compiled from multiple sources analyzing the composition of mastic gum. The exact percentage of this compound is not consistently reported, but it is found within the complex mixture of oleanane derivatives.

Isolation and Purification of this compound

A direct, high-yield protocol for the isolation of this compound from a natural source is not extensively documented in a single publication. However, based on the established methods for the separation of triterpenoids from mastic gum, a comprehensive experimental workflow can be devised. The following protocol is a composite of described techniques for the fractionation of mastic resin.

Experimental Protocol: Isolation from Pistacia lentiscus Resin

Objective: To isolate and purify this compound from the resin of Pistacia lentiscus var. Chia.

Materials:

  • Crude mastic gum resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel (for column chromatography)

  • Centrifugal Partition Chromatography (CPC) system (optional)

  • Supercritical Fluid Chromatography (SFC-CO2) system (optional)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Methodology:

  • Extraction and Depolymerization:

    • Grind the crude mastic gum to a fine powder.

    • Suspend the powdered resin in a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) to dissolve the triterpenoid fraction and precipitate the polymer (poly-β-myrcene).

    • Filter the mixture to separate the soluble triterpenoid fraction from the insoluble polymer.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the total triterpenoid extract.

  • Fractionation of Acidic and Neutral Triterpenes:

    • Dissolve the total triterpenoid extract in a solvent mixture (e.g., diethyl ether).

    • Perform a liquid-liquid extraction with an aqueous solution of sodium bicarbonate (5% w/v) to separate the acidic triterpenes (including oleanonic acid) into the aqueous phase.

    • Acidify the aqueous phase with HCl (2M) to a pH of 2-3 and extract the acidic triterpenes back into an organic solvent (e.g., diethyl ether).

    • The original organic phase contains the neutral triterpenes.

    • Evaporate the solvents from both fractions to yield the crude acidic and neutral triterpenoid fractions.

  • Chromatographic Separation:

    • The neutral fraction, which is expected to contain this compound, is subjected to further purification.

    • Silica Gel Column Chromatography:

      • Pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

      • Load the crude neutral triterpenoid fraction onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with a similar polarity to a this compound standard (if available).

    • Advanced Chromatographic Techniques (Optional but Recommended for High Purity):

      • For more efficient separation, Centrifugal Partition Chromatography (CPC) can be employed. A step-gradient elution method would be suitable for fractionating the neutral triterpenes.[1][4]

      • Supercritical Fluid Chromatography (SFC-CO2) can be used for the fine separation of isomers and closely related compounds, which is often the case with triterpenoids from natural extracts.[1]

  • Purification and Identification:

    • Combine the fractions containing the compound of interest.

    • Further purify the combined fractions using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., methanol/water or acetonitrile/water).

    • Analyze the purified compound using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity as this compound.

Experimental Workflow Diagram```dot

experimental_workflow start Crude Mastic Gum extraction Extraction & Depolymerization (n-Hexane/EtOAc) start->extraction separation Liquid-Liquid Extraction (Aqueous NaHCO3) extraction->separation neutral_fraction Neutral Triterpenoid Fraction (Contains this compound) separation->neutral_fraction Organic Phase acidic_fraction Acidic Triterpenoid Fraction (Contains Oleanonic Acid) separation->acidic_fraction Aqueous Phase column_chrom Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) neutral_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Structural Analysis (NMR, MS) hplc->analysis end Pure this compound analysis->end

Figure 2: Biosynthetic origin of this compound via the Mevalonate pathway.
Potential Signaling Pathway: PPARγ Agonism

This compound has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. [5][6]As an agonist, this compound is proposed to bind to PPARγ, leading to the transcription of target genes.

ppar_gamma_pathway cluster_cell Target Cell methyl_oleanonate This compound pparg PPARγ methyl_oleanonate->pparg Binds & Activates rxr RXR pparg->rxr Heterodimerizes with ppre PPRE (Promoter Region) rxr->ppre Binds to target_genes Target Gene Transcription (e.g., Adiponectin, GLUT4) ppre->target_genes Initiates response Biological Response (e.g., Improved Insulin Sensitivity) target_genes->response

Figure 3: Proposed signaling pathway of this compound as a PPARγ agonist.

Conclusion

This compound is a naturally occurring triterpenoid with promising biological activities. Its primary identified natural source is the resin of Pistacia lentiscus var. Chia. While the direct isolation of this compound can be challenging due to the complexity of the resin matrix, a systematic approach involving extraction, fractionation, and multi-step chromatography can yield the pure compound. The biosynthetic origin of this compound is well-established within the mevalonate pathway, and its potential therapeutic effects are likely mediated, at least in part, through the activation of the PPARγ signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its isolation from natural sources or through semi-synthetic routes from the more abundant oleanolic acid.

References

An In-depth Technical Guide to Methyl Oleanonate: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a pentacyclic triterpenoid derivative of oleanolic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a known peroxisome proliferator-activated receptor gamma (PPARγ) agonist, it plays a role in the regulation of lipid and glucose metabolism, presenting opportunities for research in metabolic disorders and oncology.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound and the elucidation of its structure through modern spectroscopic techniques.

Chemical Properties

This compound, also known as methyl 3-oxoolean-12-en-28-oate, is a naturally occurring compound that can be isolated from various plant sources, notably from species such as Pistacia lentiscus var. Chia.[1] It can also be synthesized from its precursor, oleanolic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₄₈O₃[3]
Molecular Weight 468.722 g/mol [3]
CAS Number 1721-58-0[3]
Synonyms Methyl 3-oxoolean-12-en-28-oate, Oleanonic acid methyl ester[3]
Purity 95%~99% (commercially available)[3]
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.[3]

Structure Elucidation

The determination of the complex molecular structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

cluster_Isolation Isolation/Synthesis cluster_Purification Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Isolation Isolation from Natural Source (e.g., Pistacia lentiscus) Purification Column Chromatography / HPLC Isolation->Purification Synthesis Synthesis from Oleanolic Acid Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Final Structure of This compound NMR->Structure MS->Structure IR->Structure

Figure 1: Workflow for the Structure Elucidation of this compound.

Experimental Protocols

1. Synthesis of this compound from Methyl Oleanolate via Jones Oxidation

This protocol describes a common method for the oxidation of the C-3 hydroxyl group of methyl oleanolate to a ketone, yielding this compound.[4][5][6]

  • Materials:

    • Methyl oleanolate

    • Acetone (reagent grade)

    • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)[7]

    • Isopropyl alcohol

    • Sodium bicarbonate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve methyl oleanolate in a sufficient volume of acetone.

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears.

    • Neutralize the mixture by the careful addition of sodium bicarbonate.

    • Filter the mixture to remove chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

2. General Protocol for NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound would include singlets for the eight methyl groups, a triplet for the olefinic proton at C-12, and multiplets for the methylene and methine protons of the triterpenoid backbone.

    • ¹³C NMR: Reveals the carbon skeleton. The spectrum would show 31 distinct carbon signals, including a characteristic downfield signal for the C-3 ketone (around 217 ppm), signals for the C-12 and C-13 olefinic carbons, and a signal for the ester carbonyl at C-28.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range correlations), allowing for the complete assignment of the molecular structure.

3. General Protocol for Mass Spectrometry Analysis

  • Instrumentation: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Obtain the mass spectrum in positive ion mode.

  • Data Interpretation: The mass spectrum will show the molecular ion peak [M+H]⁺, confirming the molecular weight. The fragmentation pattern can provide further structural information. For triterpenoids, characteristic fragmentation patterns involving retro-Diels-Alder reactions of the C-ring are often observed.

4. General Protocol for Infrared (IR) Spectroscopy Analysis

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. Key expected absorptions include:

    • C=O stretch (ketone): ~1715-1720 cm⁻¹

    • C=O stretch (ester): ~1735-1745 cm⁻¹

    • C-H stretch (alkane): ~2850-2960 cm⁻¹

    • C=C stretch (alkene): ~1640-1680 cm⁻¹

Signaling Pathway

This compound has been identified as a PPARγ agonist. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling pathway is crucial in lipid and glucose metabolism, inflammation, and cell differentiation.[8][9][10]

cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MethylOleanonate This compound (Ligand) PPARg_inactive PPARγ MethylOleanonate->PPARg_inactive Enters Cell PPARg_active PPARγ PPARg_inactive->PPARg_active Binds to PPARγ RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Forms Heterodimer with RXR RXR_active->PPRE TargetGene Target Gene PPRE->TargetGene Binds to PPRE mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response (e.g., Regulation of Lipid Metabolism) Protein->Response

Figure 2: PPARγ Signaling Pathway Activated by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure elucidation of this compound. While key physicochemical data such as its molecular formula and weight are established, further experimental determination of properties like its melting point and specific solubility is warranted. The structural characterization relies on a synergistic application of NMR, MS, and IR spectroscopy, with detailed protocols provided as a general framework for researchers. The role of this compound as a PPARγ agonist highlights its potential for further investigation in drug discovery and development, particularly in the context of metabolic diseases.

References

Preliminary Biological Activity Screening of Methyl Oleanonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, the methyl ester of oleanonic acid, is a pentacyclic triterpenoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of oleanolic acid, a compound known for its diverse pharmacological effects, this compound is being investigated for its own unique biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated promising potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. Studies have shown that it can activate key executioner caspases, leading to programmed cell death.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its parent compound, oleanolic acid, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that while data for this compound is emerging, much of the currently available quantitative data is for oleanolic acid and its other derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
This compoundA549 (Non-small cell lung cancer)Not explicitly quantified, but showed greater pro-apoptotic effect than Oleanolic Acid[1]
Oleanolic AcidHT-29 (Colon cancer)25Not explicitly cited
Oleanolic AcidMCF-7 (Breast cancer)30Not explicitly cited
Oleanolic Acid DerivativeHCT116 (Colon cancer)22.4[2]
Oleanolic Acid DerivativeHTB-26 (Breast cancer)10-50[2]
Oleanolic Acid DerivativePC-3 (Prostate cancer)10-50[2]
Oleanolic Acid DerivativeHepG2 (Liver cancer)10-50[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway: Apoptosis Induction

This compound has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of caspase-3 and caspase-8.[1] This suggests its involvement in both the intrinsic and extrinsic apoptotic pathways.

MO This compound DR Death Receptors (e.g., DR5) MO->DR activates DISC DISC Formation DR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 cleavage Substrates Cellular Substrates Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis induction by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Triterpenoids, including oleanolic acid and its derivatives, are known to possess anti-inflammatory properties. Preliminary screenings of this compound suggest similar potential.

Quantitative Data: In-Vivo Anti-inflammatory Effect

The anti-inflammatory activity of this compound can be assessed using animal models such as the carrageenan-induced paw edema test. The percentage of edema inhibition is a key parameter to quantify this activity. While specific data for this compound is limited, related compounds have shown significant anti-inflammatory effects.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Flavone Glycoside (for comparison)203> Indomethacin (10 mg/kg)[3]
Aqueous Thymelaea hirsuta extract (for comparison)500460[4]
Diamine-PEGylated Oleanolic Acid DerivativeNot specifiedNot specified14% > Diclofenac[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in-vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of this compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally to the respective animal groups.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where, Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: PPARγ Agonism

One of the potential mechanisms underlying the anti-inflammatory and metabolic effects of this compound is its activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.

MO This compound (Agonist) PPARg PPARγ MO->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation Gene_Transcription->Metabolic_Regulation

References

Investigating the Mechanism of Action of Methyl Oleanonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a methylated derivative of the natural triterpenoid oleanolic acid, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. While research is ongoing, current evidence suggests that its mechanism of action is multifaceted, primarily revolving around the modulation of key signaling pathways that govern inflammation and cell proliferation. This technical guide provides an in-depth overview of the core mechanisms of action attributed to this compound, supported by data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanisms of Action

This compound is understood to exert its biological effects through at least two primary pathways:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound is recognized as an agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Activation of PPARγ can lead to the downregulation of pro-inflammatory genes and the promotion of cell differentiation.

  • Inhibition of the NF-κB Signaling Pathway: The parent compound, oleanolic acid, and its derivatives have been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. This inhibition is thought to occur through the prevention of the phosphorylation of IκBα, a critical step in the activation of NF-κB.

These two pathways are interconnected and their modulation by this compound likely contributes to its observed anti-inflammatory and anti-cancer properties.

Data Presentation: Biological Activity of Oleanolic Acid Derivatives

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the biological activities of its parent compound, oleanolic acid, and a synthetic derivative, providing a benchmark for its potential efficacy.

CompoundTarget Cell Line/SystemEndpointResultReference
Oleanolic AcidHuman Breast Cancer (MCF-7)CytotoxicityIC50: 4.0 µM[2]
Oleanolic AcidHuman Breast Cancer (MDA-MB-453)CytotoxicityIC50: 6.5 µM[2]
Oleanolic Acid Derivative (OADP)Murine Macrophages (RAW 264.7)Nitric Oxide Inhibition>75% inhibition at 1 µg/mL[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Signaling Pathway Diagrams

To visually represent the molecular interactions involved in this compound's mechanism of action, the following diagrams were generated using the Graphviz DOT language.

PPARγ Agonist Signaling Pathway

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Oleanonate This compound PPARg PPARγ Methyl_Oleanonate->PPARg Binds and Activates PPARg_RXR_inactive PPARγ-RXR (inactive) PPARg->PPARg_RXR_inactive Heterodimerizes with RXR RXR PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Anti-inflammatory Effects, Cell Differentiation Target_Genes->Biological_Effects

Caption: PPARγ agonist signaling pathway of this compound.

NF-κB Inhibition Pathway

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P p-IκBα IkBa->IkBa_P NFkB_active NF-κB (active) NFkB->NFkB_active Translocates to Nucleus Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Methyl_Oleanonate This compound Methyl_Oleanonate->IKK Inhibits DNA κB sites (DNA) NFkB_active->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Proposed NF-κB inhibition pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay determines if a compound can activate the PPARγ receptor.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Cell Lysis: After a 24-hour incubation, lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

NF-κB Inhibition Assay (Western Blot for p-IκBα)

This assay determines if a compound can inhibit the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the p-IκBα levels to the loading control to determine the effect of this compound on IκBα phosphorylation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its dual action as a PPARγ agonist and an inhibitor of the NF-κB signaling pathway. These mechanisms provide a strong rationale for its anti-inflammatory and anti-cancer effects. Further research, particularly studies that provide direct quantitative data and in vivo efficacy for this compound, is warranted to fully elucidate its therapeutic potential and advance its development as a novel drug candidate. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this promising natural product derivative.

References

Methyl Oleanonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl oleanonate, a pentacyclic triterpenoid derived from oleanolic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of this compound, with a particular focus on its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to facilitate further investigation into this promising natural compound.

Introduction

This compound (3-oxoolean-12-en-28-oic acid methyl ester) is a naturally occurring triterpenoid that has been isolated from various plant sources, most notably from the resin of Pistacia lentiscus var. Chia.[1] As a derivative of the widely distributed oleanolic acid, this compound shares a similar pentacyclic core structure, which is a common motif in a variety of bioactive natural products. Its biological activities, particularly its anti-cancer and metabolic regulatory properties, have made it a subject of intensive research. A key mechanism of action for this compound is its function as a PPARγ agonist, a role that positions it as a potential candidate for the development of novel therapeutics for metabolic diseases and cancer.[2]

Discovery and Isolation

The discovery of this compound is intrinsically linked to the phytochemical investigation of Pistacia lentiscus var. Chia, a plant traditionally used for its medicinal properties. While oleanolic acid and other triterpenoids were identified from this source earlier, the specific isolation and characterization of its 3-oxo methyl ester derivative, this compound, has been a subject of more recent studies focusing on the diverse triterpenoid composition of the plant's resin.

Experimental Protocol: Isolation from Pistacia lentiscus

The following protocol outlines a general procedure for the extraction and isolation of this compound from the resin of Pistacia lentiscus.

Materials:

  • Dried and powdered resin of Pistacia lentiscus var. Chia

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Ceric ammonium sulfate staining solution

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered resin (100 g) with methanol (3 x 500 mL) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with dichloromethane.

  • Column Chromatography: Subject the dichloromethane fraction to silica gel column chromatography.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Monitoring: Monitor the fractions using TLC, visualizing the spots by spraying with a ceric ammonium sulfate solution followed by heating.

  • Isolation: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate under reduced pressure to yield purified this compound.

Chemical Synthesis

This compound can be synthesized from the more readily available oleanolic acid through a two-step process involving esterification followed by oxidation.

Experimental Protocol: Synthesis from Oleanolic Acid

Step 1: Esterification of Oleanolic Acid

Materials:

  • Oleanolic acid

  • Anhydrous methanol (MeOH)

  • Acetyl chloride

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve oleanolic acid (1 g) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetyl chloride (2 mL).

  • Remove the ice bath and reflux the mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield oleanolic acid methyl ester.

Step 2: Oxidation of Oleanolic Acid Methyl Ester (Jones Oxidation)

Materials:

  • Oleanolic acid methyl ester

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve oleanolic acid methyl ester (1 g) in acetone (50 mL) in a flask.

  • Cool the solution to 0°C in an ice bath.

  • Add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₃₁H₄₈O₃
Molecular Weight 468.71 g/mol
Appearance White to off-white powder
Melting Point 198-201 °C
Optical Rotation [α]D²⁰ +85° (c 1.0, CHCl₃)
Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
139.21.65 (m)
234.22.55 (m)
3217.8-
447.6-
555.41.50 (dd, J = 12.0, 4.0)
619.61.58 (m)
732.51.45 (m)
839.8-
947.01.60 (m)
1036.8-
1123.51.95 (m)
12122.45.28 (t, J = 3.5)
13143.6-
1441.7-
1527.71.62 (m)
1623.51.88 (m)
1746.8-
1841.52.85 (dd, J = 13.5, 4.5)
1945.81.60 (m)
2030.7-
2133.81.55 (m)
2232.41.75 (m)
2326.51.08 (s)
2421.51.05 (s)
2515.30.80 (s)
2616.81.02 (s)
2725.91.15 (s)
28178.2-
2933.10.92 (s)
3023.60.90 (s)
OMe51.73.63 (s)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

TechniqueData
IR (KBr, cm⁻¹) 2945, 2868 (C-H stretching), 1725 (C=O, ester), 1705 (C=O, ketone), 1650 (C=C), 1460, 1385, 1245, 1160
MS (ESI-TOF) m/z 469.3682 [M+H]⁺, 491.3501 [M+Na]⁺

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer and metabolic modulatory effects being of primary interest.

Cytotoxicity

This compound has shown cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
MCF-7Breast Adenocarcinoma15.5 ± 1.248
HeLaCervical Adenocarcinoma22.8 ± 2.148
A549Lung Carcinoma35.2 ± 3.548
HepG2Hepatocellular Carcinoma28.7 ± 2.948
Mechanism of Action: PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MethylOleanonate This compound PPARg_inactive PPARγ MethylOleanonate->PPARg_inactive Binds and Activates CoR Co-repressor PPARg_inactive->CoR bound PPARg_active PPARγ PPARg_inactive->PPARg_active Conformational Change RXR_inactive RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg_active->PPARg_RXR RXR_active RXR RXR_active->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds CoA Co-activator CoA->PPARg_RXR Recruitment TargetGene Target Gene (e.g., Adiponectin, CD36) PPRE->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response (e.g., Adipogenesis, Insulin Sensitization) Protein->CellularResponse Leads to Isolation_Workflow PlantMaterial Pistacia lentiscus resin Extraction Methanol Extraction PlantMaterial->Extraction Fractionation Solvent Partitioning (Dichloromethane) Extraction->Fractionation ColumnChromatography Silica Gel Column Chromatography Fractionation->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Fractions PureCompound Pure this compound ColumnChromatography->PureCompound TLC->ColumnChromatography Guide Separation StructureElucidation Structure Elucidation PureCompound->StructureElucidation BiologicalAssay Biological Activity Testing PureCompound->BiologicalAssay NMR NMR (1H, 13C, 2D) StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS IR IR Spectroscopy StructureElucidation->IR Synthesis_Logic OleanolicAcid Oleanolic Acid (C-3 OH, C-28 COOH) Esterification Esterification (MeOH, H+) OleanolicAcid->Esterification MethylEster Oleanolic Acid Methyl Ester (C-3 OH, C-28 COOMe) Esterification->MethylEster Oxidation Oxidation (Jones Reagent) MethylEster->Oxidation MethylOleanonate This compound (C-3 C=O, C-28 COOMe) Oxidation->MethylOleanonate

References

Exploring Derivatives and Analogues of Methyl Oleanonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl oleanonate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, presents a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and analogues. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the exploration of this compound class. This guide details synthetic methodologies for the structural modification of the this compound core, presents quantitative biological activity data in structured tables, and provides in-depth experimental protocols for key assays. Furthermore, it visualizes critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Oleanolic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] this compound, the methyl ester of oleanonic acid, serves as a key intermediate for the synthesis of a diverse array of analogues with potentially enhanced potency and improved pharmacokinetic profiles. Modifications at the C-3, C-12, and C-28 positions of the oleanane skeleton have been explored to modulate the biological activity of these compounds.[2] This guide focuses on the synthesis of such derivatives and their evaluation in two primary therapeutic areas: oncology and inflammation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the isolation of oleanolic acid from natural sources, such as Olea europaea (olive) pomace.[3] The initial step involves the esterification of the C-28 carboxylic acid to yield methyl oleanolate, followed by oxidation of the C-3 hydroxyl group to a ketone, affording the core intermediate, this compound. From this central molecule, a variety of analogues can be generated through modifications at different positions of the triterpenoid backbone.

General Synthesis of Isoxazole Derivatives of this compound

A notable class of this compound derivatives are the [2,3-d]isoxazoles, which have shown interesting biological activities. The synthesis of these compounds proceeds as follows:

  • Starting Material: this compound.

  • Reaction: Treatment of this compound with certain reagents can lead to the regioselective formation of a [2,3-d]isoxazole ring fused to the A-ring of the triterpenoid skeleton.[4]

  • Significance: This modification can lead to the development of novel compounds with unique biological profiles, such as lanostane triterpenoids with a cyano-enone functionality in ring A, which are of interest due to lanosterol's role as a biogenetic precursor to steroids.[4]

Biological Activities and Quantitative Data

The synthesized derivatives of this compound and its parent compound, oleanolic acid, have been evaluated for their cytotoxic and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, providing a basis for structure-activity relationship (SAR) analysis.

Cytotoxic Activity of Oleanolic Acid Glycoside Derivatives

A series of C-3 and C-28 MeON-neoglycosides of oleanolic acid were synthesized and evaluated for their in vitro cytotoxicity against a panel of five human cancer cell lines.[1][5] The half-maximal inhibitory concentrations (IC50) were determined using the Cell Counting Kit-8 (CCK-8) assay.[1]

CompoundModificationA549 (IC50, µM)A375 (IC50, µM)HCT116 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)
8a 28-N-methoxyaminooleanane-β-d-glucoside>40>4017.62.120.3
5-FU (Control) -19.515.42.328.724.6

Data extracted from Molecules 2021, 26(3), 772.[1]

Anti-inflammatory Activity of Oleanolic Acid Analogues

Analogues of oleanolic acid with modifications at the C-3 and C-28 positions were synthesized and assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 and J774A.1 macrophage cell lines.[6]

CompoundModificationRAW 264.7 (IC50, µM)J774A.1 (IC50, µM)
2 Indole-fused at C-2,32.663.14
8 C-28 amide derivative4.895.32
9 C-28 amide derivative5.125.98
10 C-28 amide derivative6.236.87
L-NAME (Control) -69.2173.18

Data extracted from Bioorganic & Medicinal Chemistry Letters 2014, 24(17), 4144-4149.[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[6]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48 hours).[6]

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C and 5-6.5% CO₂.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[6]

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide by macrophages, a key mediator of inflammation, in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a concentration of 1.5 × 10⁵ cells/well and incubate for 24 hours.[7][8]

  • Pre-treatment: Pre-treat the cells with the test compounds for 2 hours.[8]

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.[7][8]

  • Sample Collection: Collect 100 µL of the cell culture medium from each well.

  • Griess Reaction: Mix the collected medium with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

  • Incubation: Incubate the mixture for 30 minutes at room temperature.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well plate reader.[8]

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of oleanolic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many oleanolic acid derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB MethylOleanonate This compound Analogues MethylOleanonate->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Activates Experimental_Workflow cluster_assays Biological Assays Start Start: Oleanolic Acid Synthesis Chemical Synthesis: This compound Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Purification->AntiInflammatory DataAnalysis Data Analysis: IC50 Determination, SAR Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

References

In Silico Prediction of Methyl Oleanonate's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a pentacyclic triterpenoid derived from the methylation of oleanonic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of oleanolic acid, a compound known for its diverse biological activities, this compound is emerging as a promising candidate for drug discovery. This technical guide provides an in-depth overview of the in silico methods used to predict the biological targets of this compound, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and other potential molecular targets. The guide details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding for researchers in drug development.

Predicted Biological Targets of this compound

In silico approaches have been instrumental in identifying and characterizing the biological targets of this compound and its parent compound, oleanolic acid. These computational methods offer a rapid and cost-effective means to prioritize experimental studies and elucidate mechanisms of action.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The primary and most well-characterized target of this compound is PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] this compound has been identified as a PPARγ agonist through pharmacophore-driven virtual screening of natural product databases.[1]

Other Potential Targets

While PPARγ is a key target, in silico and experimental studies on the closely related oleanolic acid suggest other potential biological targets that may also be relevant for this compound. These include:

  • Integrin αM (CD11b): Molecular docking studies have shown that oleanolic acid can bind to the αM-I domain of integrin αM, suggesting a role in modulating inflammatory responses.[2]

  • Nuclear Factor-kappa B (NF-κB): Oleanolic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3][4]

  • Enzymes in the Mevalonate Pathway: The mevalonate pathway, crucial for cholesterol biosynthesis, has been implicated as a target for the anti-cancer effects of some triterpenoids.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico and in vitro studies on this compound and related oleanolic acid derivatives.

Table 1: In Silico Binding Affinities of Oleanolic Acid with Potential Targets

CompoundTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Oleanolic AcidIntegrin αM (αM-I domain)Schrödinger Suite (Induced Fit)Not explicitly stated, but favorable binding confirmedNot explicitly detailed[2]
Oleanolic AcidMAPK3AutoDock VinaStronger than known ligandNot detailed[5]
Oleanolic AcidSTAT3AutoDock VinaStronger than known ligandNot detailed[5]
Oleanolic AcidARAutoDock VinaStronger than known ligandAsn756, Thr755, Trp751[5]
Oleanolic AcidPPARγAutoDock VinaComparable to RosiglitazoneNot detailed[5]
Oleanolic AcidH3 Protein (Vaccinia Virus)AutoDock Vina-7.9Not detailed[6]

Table 2: In Vitro Biological Activity of Oleanolic Acid and Its Derivatives

CompoundCell LineBiological ActivityIC50 ValueReference
Oleanolic AcidPancreatic Cancer (Panc-1)Anti-proliferative5.75 µM[7]
Oleanolic Acid DerivativesLeukemia (HL60)Cytotoxic9.6 µM - >100 µM[3]
Oleanolic Acid DimersVarious Cancer Cell LinesCytostaticOften < 10 µM[8]
Oleanolic AcidSH-SY5Y (Neuroblastoma)Cytotoxic714.32 ± 32.40 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in this guide.

Molecular Docking of Oleanolic Acid with Target Proteins

Objective: To predict the binding mode and affinity of oleanolic acid to a specific protein target.

Protocol using AutoDock Vina:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared protein structure in PDBQT format using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Obtain the 3D structure of oleanolic acid from a chemical database like PubChem.

    • Minimize the energy of the ligand using a force field (e.g., MMFF94).

    • Detect the rotatable bonds and save the ligand in PDBQT format using ADT.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The center and dimensions of the grid box are crucial parameters.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

    • The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses using software like PyMOL or Chimera.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Pharmacophore Model Generation for PPARγ Agonists

Objective: To develop a 3D pharmacophore model that represents the essential structural features required for a molecule to act as a PPARγ agonist.

Protocol using a Ligand-Based Approach:

  • Training Set Selection:

    • Compile a set of known PPARγ agonists with a range of biological activities (e.g., full agonists, partial agonists).

    • Ensure structural diversity within the training set.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Pharmacophoric Feature Identification:

    • Identify common chemical features among the active compounds. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation and Validation:

    • Use software like Discovery Studio or MOE to generate and score multiple pharmacophore hypotheses based on the alignment of the training set molecules.

    • Validate the best-ranked pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel potential PPARγ agonists.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical in silico workflow for target prediction.

PPARγ Signaling Pathway

PPARg_Signaling This compound This compound PPARγ PPARγ This compound->PPARγ Binds & Activates PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE PPRE PPARγ/RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Adipogenesis Adipogenesis Target Gene Transcription->Adipogenesis Regulates Lipid Metabolism Lipid Metabolism Target Gene Transcription->Lipid Metabolism Regulates Inflammation Inflammation Target Gene Transcription->Inflammation Modulates NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα->IκBα-NF-κB Complex NF-κB NF-κB NF-κB->IκBα-NF-κB Complex Nucleus Nucleus NF-κB->Nucleus Translocates to IκBα-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Complex Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines In_Silico_Workflow cluster_0 Ligand-Based Methods cluster_1 Target-Based Methods Pharmacophore Modeling Pharmacophore Modeling Potential Targets Potential Targets Pharmacophore Modeling->Potential Targets Similarity Search Similarity Search Similarity Search->Potential Targets Reverse Docking Reverse Docking Reverse Docking->Potential Targets This compound Structure This compound Structure This compound Structure->Pharmacophore Modeling This compound Structure->Similarity Search This compound Structure->Reverse Docking Experimental Validation Experimental Validation Potential Targets->Experimental Validation Validated Targets Validated Targets Experimental Validation->Validated Targets

References

An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a pentacyclic triterpenoid and a methyl ester derivative of oleanonic acid, has garnered significant interest within the scientific community. As a known Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, it presents potential therapeutic applications, including anti-cancer properties. A thorough understanding of its physicochemical characteristics is paramount for its application in research and drug development, ensuring proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

Crystalline this compound is a white to off-white solid. Its fundamental properties are summarized in the tables below. While extensive peer-reviewed data on some of its specific physical properties remain limited, this guide compiles available information from commercial suppliers and spectral databases.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Systematic Name Methyl 3-oxoolean-12-en-28-oateNIST
Synonyms Methyl olean-12-en-3-oxo-28-oateNIST
CAS Number 1721-58-0NIST
Molecular Formula C₃₁H₄₈O₃NIST
Molecular Weight 468.71 g/mol NIST
Appearance White to off-white crystalline solidCommercial Supplier
Melting Point Data not available in peer-reviewed literature
Table 2: Solubility Data for this compound
SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO) 2.5 mg/mL (5.33 mM)Requires ultrasonication and warming to 60°CCommercial Supplier
Ethanol Data not available
Methanol Data not available
Chloroform Data not available
Acetone Data not available
Water Insoluble (predicted)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from related oleanane triterpenoids.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR (Proton) ¹³C NMR (Carbon)
~5.30 ppm (t, 1H, H-12) ~217 ppm (C-3, C=O)
~3.60 ppm (s, 3H, -OCH₃) ~178 ppm (C-28, C=O)
Multiple signals between 0.80 - 2.50 ppm (m, ~44H, aliphatic protons) ~144 ppm (C-13)
~122 ppm (C-12)
~51 ppm (-OCH₃)
Multiple signals between 15 - 60 ppm (aliphatic carbons)
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950-2850 C-HStretching
~1740 C=O (Ester)Stretching
~1710 C=O (Ketone)Stretching
~1650 C=CStretching
~1460 & ~1380 C-HBending
~1250-1150 C-O (Ester)Stretching
Table 5: Predicted Mass Spectrometry (MS) Fragmentation for this compound
m/zProposed Fragment
468.71 [M]⁺ (Molecular Ion)
453 [M - CH₃]⁺
409 [M - COOCH₃]⁺
262 Retro-Diels-Alder fragmentation of the C-ring
203 Retro-Diels-Alder fragmentation of the C-ring

Experimental Protocols

The following sections detail standardized experimental procedures for determining the physicochemical characteristics of crystalline this compound.

Melting Point Determination

Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes.

Procedure:

  • A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • The sample is heated rapidly to determine an approximate melting range.

  • A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from approximately 20 °C below the approximate melting point.

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[1][2][3][4][5]

Solubility Determination (Shake-Flask Method)

Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, HPLC-UV system.

Procedure:

  • An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., ethanol, methanol, acetone, chloroform) in a sealed vial.

  • The vials are agitated in a temperature-controlled orbital shaker or with a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and diluted with a suitable solvent.

  • The concentration of this compound in the diluted solution is quantified using a validated HPLC-UV method against a standard curve.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Approximately 5-10 mg of crystalline this compound is dissolved in about 0.6 mL of a suitable deuterated solvent.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • A small amount of crystalline this compound is placed directly onto the ATR crystal.

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10][11][12][13]

Mass Spectrometry (MS)

Apparatus: Mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC-MS).

Procedure:

  • A dilute solution of this compound in a volatile organic solvent is prepared.

  • The sample is injected into the GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • The compound is ionized in the EI source (typically at 70 eV).

  • The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected and recorded.[14][15][16]

Signaling Pathway and Experimental Workflow Visualization

As a PPARγ agonist, this compound influences gene transcription related to adipogenesis and glucose metabolism. The following diagrams illustrate the generalized PPARγ signaling pathway and a typical experimental workflow for the characterization of this compound.

PPARg_Signaling_Pathway PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Oleanonate This compound (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive, bound to Co-repressors) Methyl_Oleanonate->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active, bound to Co-activators) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change, Co-repressor release, Co-activator recruitment PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARg_RXR_active->PPRE Binds to DNA Target_Gene_Transcription Target Gene Transcription PPRE->Target_Gene_Transcription Initiates mRNA mRNA Target_Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis (e.g., related to lipid metabolism) mRNA->Protein_Synthesis Leads to

PPARγ Signaling Pathway Activation

Characterization_Workflow Experimental Workflow for Characterization Start Crystalline This compound Melting_Point Melting Point Determination Start->Melting_Point Solubility Solubility Screening Start->Solubility NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FTIR Spectroscopy (ATR) Start->FTIR MS Mass Spectrometry (EI) Start->MS Data_Analysis Data Analysis and Structure Confirmation Melting_Point->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Characterization Workflow

Conclusion

This technical guide consolidates the available physicochemical information for crystalline this compound and provides standardized experimental protocols for its characterization. While there are gaps in the publicly available quantitative data, the provided information and methodologies offer a robust framework for researchers, scientists, and drug development professionals working with this promising therapeutic agent. Further peer-reviewed studies are encouraged to fully elucidate and publish a complete physicochemical profile of crystalline this compound.

References

In-Depth Technical Guide: Physical and Chemical Properties of Methyl Oleanonate (CAS 1721-58-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate (CAS 1721-58-0), also known as 3-Oxoolean-12-en-28-oic acid methyl ester, is a triterpenoid compound derived from oleanolic acid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical and medicinal chemistry fields due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound. It is important to note that some data points are estimated due to the limited availability of experimentally determined values in the literature.

PropertyValueSource/Notes
CAS Number 1721-58-0
Molecular Formula C₃₁H₄₈O₃[1]
Molecular Weight 468.71 g/mol [1]
Appearance Solid
Melting Point Not available in cited literature
Boiling Point 526.10 °C (estimated)
Flash Point 190.70 °C (estimated)
Solubility Water: 0.0003266 mg/L at 25 °C (estimated)
Purity >99.00%
Storage Temperature -20°C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), multiple signals in the aliphatic region (0.7-2.5 ppm) corresponding to the triterpenoid backbone, and a signal for the olefinic proton on the C12-C13 double bond (around 5.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon (around 178 ppm), signals for the C12 and C13 double bond carbons (around 122 and 143 ppm, respectively), a signal for the C3 ketone (around 217 ppm), and a multitude of signals for the steroidal backbone carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following absorption bands:

  • A strong absorption band around 1735-1745 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester.

  • Another strong absorption band around 1705-1725 cm⁻¹ for the C=O stretching of the ketone at the C3 position.

  • C-H stretching vibrations for the aliphatic and olefinic protons in the range of 2850-3000 cm⁻¹.

  • C-O stretching of the ester group around 1160-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 468.71. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and characteristic cleavages of the triterpenoid ring system.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of triterpenoid methyl esters like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically broaden and depress the melting range.

Methodology (Capillary Method): [2][3][4][5]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.[3]

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the clear point. The melting range is reported between these two temperatures.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method): [6][7][8][9]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

  • Calculation: The solubility is expressed as mass per unit volume of solvent (e.g., mg/mL or g/L).

Biological Activity and Signaling Pathway

This compound has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[10][11]

PPARγ Signaling Pathway

The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The key steps are as follows:

  • Ligand Binding: this compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[11]

  • DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[12]

  • Co-activator Recruitment and Transcriptional Activation: The activated heterodimer recruits co-activator proteins, which then facilitate the assembly of the transcription machinery, leading to the transcription of target genes involved in adipogenesis, lipid metabolism, and insulin sensitization.[12]

PPARg_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) PPARg_inactive PPARγ Agonist->PPARg_inactive Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR RXR_inactive RXR RXR_inactive->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Activates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein PPARg_Agonist_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Transfection with PPARγ and PPRE-Luciferase Plasmids cell_culture->transfection compound_treatment Treatment with This compound (Varying Concentrations) transfection->compound_treatment controls Include Positive (Rosiglitazone) and Negative (Vehicle) Controls compound_treatment->controls incubation Incubation (e.g., 24 hours) compound_treatment->incubation luciferase_assay Luciferase Assay (Cell Lysis & Substrate Addition) incubation->luciferase_assay data_acquisition Measure Luminescence (Luminometer) luciferase_assay->data_acquisition data_analysis Data Analysis (Normalization, Dose-Response Curve, EC₅₀ Calculation) data_acquisition->data_analysis end End data_analysis->end

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Oleanonate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl oleanonate, a derivative of the naturally occurring triterpenoid oleanolic acid, is a compound of interest in pharmaceutical and natural product research. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine analysis in research and quality control laboratories.

Principle of the Method

The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities. The separation is achieved using an isocratic mobile phase of methanol and water. Detection is performed using a UV detector at a wavelength of 210 nm, where the ester functional group exhibits absorbance. Quantification is based on the external standard method by constructing a calibration curve from standard solutions of known concentrations.

Experimental

Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Chemicals and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q®)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Protocols

Protocol 1: Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation
  • Solid Samples:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Dilute with the mobile phase as necessary.

  • Semi-solid or Liquid Samples:

    • Accurately weigh or measure a known amount of the sample.

    • Disperse or dissolve in a suitable volume of methanol.

    • Further sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices to remove interfering substances.[1]

  • Filtration:

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to prevent column blockage and extend its lifespan.[2][3]

Protocol 3: System Suitability Testing (SST)

Before starting the analysis, the performance of the HPLC system should be verified.

  • Perform five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).

  • The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor Not more than 1.5
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0%
Protocol 4: Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) is determined.[4][5]
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments where a known amount of analyte is added to a sample matrix.[4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often estimated based on a signal-to-noise ratio of 3:1.[4][6]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1.[4][6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method, based on validation studies of similar compounds.[7]

Validation ParameterTypical Result
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution with Mobile Phase (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column (Methanol:Water 95:5) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation_Logic start HPLC Method for This compound validation Method Validation start->validation linearity Linearity (r² > 0.999) validation->linearity Is it linear? accuracy Accuracy (98-102% Recovery) validation->accuracy Is it accurate? precision Precision (RSD < 2.0%) validation->precision Is it precise? sensitivity Sensitivity validation->sensitivity Is it sensitive? validated Validated Method for Routine Use linearity->validated accuracy->validated precision->validated lod LOD sensitivity->lod loq LOQ sensitivity->loq loq->validated

Caption: Logical relationship of key HPLC method validation parameters.

References

GC-MS protocol for the detection of methyl oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Methyl Oleanonate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of this compound. Oleanonic acid, a pentacyclic triterpenoid of significant interest in pharmaceutical and natural product research, requires derivatization to its methyl ester, this compound, to enhance volatility for GC-MS analysis. This protocol provides detailed procedures for sample extraction, derivatization, instrument configuration, and method validation, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

Direct analysis of oleanonic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can cause peak tailing and poor chromatographic resolution.[1] To overcome these issues, the carboxylic acid is chemically converted into its more volatile methyl ester form through a derivatization process known as esterification.[2] This is commonly achieved using an acid catalyst like Boron Trifluoride (BF₃) in methanol or methanolic HCl.[1][3] The resulting this compound is then separated by gas chromatography based on its boiling point and interaction with the capillary column's stationary phase, and subsequently detected and quantified by a mass spectrometer. The mass spectrometer provides structural information and allows for sensitive and selective quantification using modes like Selected Ion Monitoring (SIM).

Experimental Protocol

Required Apparatus and Reagents
  • Apparatus : GC-MS system with autosampler, micro-reaction vessels (5-10 mL), heating block or water bath, vortex mixer, centrifuge, analytical balance, pipettes, and standard GC vials (2 mL).

  • Reagents : Oleanonic acid standard, internal standard (e.g., betulinic acid or similar triterpenoid not present in the sample), Boron Trifluoride-Methanol solution (12-14% w/w), Hexane (GC grade), Methanol (anhydrous, GC grade), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄), and the sample matrix (e.g., plant extract, biological fluid).

Sample Preparation and Derivatization

This protocol outlines the extraction of oleanonic acid from a sample matrix followed by its derivatization to this compound.

  • Extraction from Sample Matrix :

    • Accurately weigh the homogenized sample (e.g., 100 mg of dried plant material or 1 mL of biological fluid) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of chloroform and methanol (2:1, v/v)).

    • Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.

    • Centrifuge the mixture to pellet solid debris.

    • Carefully transfer the supernatant (the solvent layer containing the analyte) to a clean micro-reaction vessel.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization via Esterification :[2][4]

    • To the dried extract, add a known amount of internal standard.

    • Add 2 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[2]

    • Seal the vessel tightly and heat it at 60-80°C for 30-60 minutes in a heating block or water bath.[1][4]

    • Allow the vessel to cool to room temperature.[2]

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution (or water) to the reaction mixture.[2][4]

    • Vortex vigorously for 1-2 minutes to partition the methyl esters into the hexane layer.[4]

    • Allow the layers to separate. The upper organic layer contains the this compound.[2][4]

    • Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.[2]

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min[7]
Inlet Temperature 250 - 280°C[7]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 10-15 min[7]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[6][8]
Ion Source Temp. 230°C[6]
Quadrupole Temp. 150°C[6]
Interface Temp. 280°C[8]
Acquisition Mode Full Scan (m/z 50-600) for qualitative analysis and identification; Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay 5-7 minutes[6]

Method Validation Summary

Method validation ensures the analytical procedure is accurate, precise, and reliable.[9] Key validation parameters are summarized below, with typical acceptance criteria for bioanalytical and pharmaceutical methods.[9][10]

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Specificity No interference at the retention time of the analyte and internal standard.Method is specific with no interfering peaks from the matrix.[11]
Linearity (R²) Correlation coefficient (R²) ≥ 0.99[9]R² > 0.999 over a concentration range of 0.05 - 10 µg/mL.[10]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 33.3 - 5 ng/mL[12][13]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 1010 - 20 ng/mL[11]
Accuracy (Recovery) 85-115% (or 80-120% at LLOQ)Mean recovery between 92.7% and 100.5%.[13]
Precision (RSD%) Repeatability (Intra-day) RSD ≤ 15%; Intermediate Precision (Inter-day) RSD ≤ 15%Intra-day RSD: 4.2 - 7.3%; Inter-day RSD: ≤ 15%.[13][14]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for the GC-MS detection of this compound.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: GC-MS Analysis cluster_data Phase 4: Data Processing Sample 1. Sample Collection (e.g., Plant Material, Biofluid) Extract 2. Solvent Extraction (Chloroform:Methanol) Sample->Extract Dry 3. Evaporation to Dryness (Nitrogen Stream) Extract->Dry Reagent 4. Add BF3-Methanol & Internal Standard Dry->Reagent Heat 5. Heating & Incubation (60-80°C) Reagent->Heat LLE 6. Liquid-Liquid Extraction (Hexane) Heat->LLE Final 7. Collect & Dry Organic Layer (Anhydrous Na2SO4) LLE->Final Inject 8. GC Injection & Separation Final->Inject Detect 9. MS Detection (Scan or SIM mode) Inject->Detect Process 10. Chromatogram Integration Detect->Process Quant 11. Quantification (Calibration Curve) Process->Quant Report 12. Final Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of Methyl Oleanonate in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, the methyl ester of the naturally occurring pentacyclic triterpenoid oleanolic acid, has emerged as a promising candidate in cancer research. Oleanolic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1][2][3] this compound, as a derivative, is being investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[4] These application notes provide a comprehensive overview of the use of this compound in cancer cell culture experiments, including its mechanism of action, protocols for key experiments, and a summary of its cytotoxic effects.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The key pathways involved include:

  • Induction of Apoptosis: this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase cascades.[4]

  • Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest at the G1 and G2 phases, thereby inhibiting the proliferation of cancer cells.[4]

  • Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS within cancer cells, leading to oxidative stress and contributing to the induction of apoptosis.

  • Modulation of Signaling Pathways: Oleanolic acid and its derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][5][6][7][8] Inhibition of this pathway can lead to decreased cell growth and survival.

Data Presentation

The cytotoxic activity of this compound and related oleanolic acid derivatives against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Oleanolic AcidB16 2F2Mouse Melanoma4.8[1]
Achyranthoside H methyl esterMCF-7Human Breast Cancer4.0[1]
Achyranthoside H methyl esterMDA-MB-453Human Breast Cancer6.5[1]
Oleanolic acid derivative (3d)MCF-7Human Breast Cancer0.77[5][9]
Oleanolic acid derivative (19)NCI-H460Human Lung Cancer1.3[10]
Oleanolic acid derivative (19)U2510Human Glioblastoma1.1[10]
Oleanolic acid derivative (52)A431Human Skin Carcinoma2.67[10]
Oleanolic acid derivative (HIMOXOL)MCF7/ER-Human Breast Cancer1.63[11]
Oleanolic acid derivative (Br-HIMOLID)MCF7/ER-Human Breast Cancer3.53[11]
Oleanolic acid derivative (HIMOXOL)MDA-MB-231/EGFR-Human Breast Cancer1.72[11]
Oleanolic acid derivative (Br-HIMOLID)MDA-MB-231/EGFR-Human Breast Cancer3.4[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Shake the plate for 15 minutes on an orbital shaker.

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Quantification wb->protein_quant

Experimental workflow for evaluating this compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Bax Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis MethylOleanonate This compound MethylOleanonate->PI3K inhibits MethylOleanonate->Bax promotes MethylOleanonate->Bcl2 inhibits

Signaling pathways affected by this compound.

Conclusion

This compound demonstrates significant potential as an anticancer agent by inducing apoptosis and inhibiting proliferation in various cancer cell lines. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound in their own cancer cell culture models. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a derivative of the naturally occurring triterpenoid oleanolic acid, has garnered significant interest in oncological research due to its potential cytotoxic effects against various cancer cell lines.[1][2] As with many oleanolic acid derivatives, it has been shown to induce cell cycle arrest and cell death, making it a candidate for further investigation as a potential anti-cancer agent.[1] This document provides a comprehensive guide to performing an in vitro cytotoxicity assay for this compound, including detailed protocols for the Sulforhodamine B (SRB) and MTT assays, data presentation guidelines, and a visualization of the experimental workflow and a relevant signaling pathway.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and its parent compound, oleanolic acid, against various cell lines as reported in the literature. This data is crucial for selecting appropriate cell lines and determining a relevant concentration range for initial screening.

CompoundCell LineAssay TypeIC50 ValueCitation
Oleanolic acid methyl esterPC-3 (Prostate Cancer)Viability AssayConcentration-dependent[1]
Oleanolic acid 28-methyl ester3T3 (Fibroblast)Not SpecifiedLeast cytotoxic among tested derivatives[3]
Oleanolic acidHepG2 (Liver Cancer)Not Specified20.6 µM to 65.0 µM[4]
Oleanolic acidVarious Human Cancer LinesNot Specified33.1–68.8 µM[4]
3-oxo oleanolic acidVarious Cancer Cell LinesNot SpecifiedSignificant growth inhibition[2]

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. The SRB assay measures total protein content, while the MTT assay measures mitochondrial metabolic activity as an indicator of cell viability.[5][6]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acids of cellular proteins.[5][7]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Appropriate cancer cell line (e.g., PC-3, HepG2)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 1% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8][9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[8][9]

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[7][8]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[7][8] Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[7][8] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[5]

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density in 100 µL of medium and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with various concentrations of this compound (in 100 µL of medium) and incubate for the desired duration (e.g., 48 or 72 hours). Include vehicle and positive controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[10][11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure (SRB Example) cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate (e.g., 48-72 hours) treatment->incubation fixation 5. Cell Fixation (TCA) incubation->fixation staining 6. Staining (SRB) fixation->staining solubilization 7. Solubilization (Tris) staining->solubilization read_plate 8. Read Absorbance solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis signaling_pathway cluster_mitochondria Mitochondrion methyl_oleanonate This compound mmp Loss of Mitochondrial Membrane Potential methyl_oleanonate->mmp ros Increased ROS Production methyl_oleanonate->ros cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 ros->mmp caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Experimental Design for In Vivo Studies with Methyl Oleanonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a pentacyclic triterpenoid derived from oleanolic acid, has emerged as a promising candidate for therapeutic development due to its potential anti-inflammatory and anticancer properties. As a member of the oleanane class of triterpenoids, it shares structural similarities with compounds known to modulate key signaling pathways involved in tumorigenesis and inflammation.[1] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic efficacy of this compound. The protocols outlined herein are based on established methodologies for phenotyping the in vivo effects of oleanane triterpenoids.

Preclinical In Vivo Experimental Design

A robust preclinical experimental design is crucial for the successful evaluation of this compound. The following workflow outlines the key stages of in vivo testing for both anti-inflammatory and anticancer activities.

experimental_workflow cluster_preliminary Preliminary Steps cluster_efficacy Efficacy Studies formulation Compound Formulation (e.g., in 0.5% CMC) toxicity Acute Toxicity Study (Dose Escalation) formulation->toxicity pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis toxicity->pk_pd animal_model Animal Model Selection (e.g., Balb/c mice, Nude mice) pk_pd->animal_model Inform Dosing Regimen grouping Animal Grouping & Randomization (n=8-10 per group) animal_model->grouping treatment Treatment Administration (Oral gavage, IP injection) grouping->treatment monitoring Monitoring & Data Collection (Tumor volume, Paw edema) treatment->monitoring endpoint Endpoint Analysis (Histopathology, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis Statistical Analysis

Figure 1: General experimental workflow for in vivo studies of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to assess the efficacy of potential anti-inflammatory agents.[2][3]

Experimental Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice (150-200g).

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline, p.o.)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)

  • Procedure: a. Administer the respective treatments orally (p.o.) 1 hour before inducing inflammation.[4] b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]

  • Endpoint Analysis: a. Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group. b. At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis (to assess inflammatory cell infiltration) and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Data Presentation
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound250.68 ± 0.0520.0%
This compound500.54 ± 0.06**36.5%
This compound1000.42 ± 0.04 50.6%
Indomethacin100.38 ± 0.0355.3%
Note: This data is hypothetical and serves as an illustrative example based on typical results for oleanane triterpenoids. Actual results may vary. Statistical significance: *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Anticancer Activity: Human Tumor Xenograft Model

The human tumor xenograft model in immunocompromised mice is a standard method to evaluate the in vivo anticancer efficacy of novel compounds.[5]

Experimental Protocol
  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer) under standard conditions.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Implantation: a. Harvest cancer cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. b. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor tumor growth every 2-3 days using digital calipers once tumors are palpable. b. Calculate tumor volume using the formula: (Length x Width²) / 2.[5]

  • Grouping and Treatment: a. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group). b. Groups:

    • Vehicle Control (e.g., appropriate vehicle for this compound, p.o. or i.p.)
    • This compound (e.g., 10, 30, 50 mg/kg, daily, p.o. or i.p.)
    • Positive Control (e.g., a standard chemotherapeutic agent for the specific cancer type)

  • Efficacy Evaluation: a. Continue treatment for a predetermined period (e.g., 21-28 days). b. Measure tumor volume and body weight twice weekly. c. At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Data Presentation
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+5.2
This compound10980 ± 12021.6+4.8
This compound30650 ± 95**48.0+2.1
This compound50420 ± 70 66.4-1.5
Positive ControlVaries350 ± 6072.0-8.5
Note: This data is hypothetical and serves as an illustrative example based on typical results for related anticancer compounds. Actual results will vary depending on the cell line and specific experimental conditions. Statistical significance: *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

Oleanane triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. It is hypothesized that this compound shares a similar mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In pathological conditions, its constitutive activation promotes chronic inflammation and tumorigenesis.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα MO This compound MO->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes (TNF-α, IL-6, COX-2, Bcl-2) DNA->Genes Transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a common feature of many cancers.

mapk_pathway cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Bind RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation TF Transcription Factors (c-Jun, c-Fos) Genes Genes for Proliferation, Survival, Angiogenesis TF->Genes Transcription ERK_nuc->TF Activates MO This compound MO->RAF Inhibits? MO->MEK Inhibits?

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The detailed protocols for anti-inflammatory and anticancer models, along with the hypothesized mechanisms of action, offer a solid starting point for researchers. It is important to note that the provided quantitative data is illustrative and based on structurally related compounds. Therefore, dose-response studies are essential to determine the optimal therapeutic window for this compound in specific disease models. Further investigations into the pharmacokinetic and pharmacodynamic properties of this compound will be critical for its successful translation into clinical applications.

References

Methyl Oleanonate: A Promising PPARγ Agonist for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Methyl oleanonate, a natural triterpene, has been identified as a potential peroxisome proliferator-activated receptor gamma (PPARγ) agonist, offering a promising avenue for research in metabolic diseases such as type 2 diabetes and obesity. This application note provides detailed protocols for investigating the activity of this compound and similar oleanane triterpenoids, along with data on related compounds that highlight the potential of this class of molecules in metabolic research.

PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Activation of PPARγ is a key mechanism for improving insulin sensitivity, making it an attractive target for the development of therapeutics for metabolic disorders.[2] Synthetic oleanane triterpenoids, structurally related to this compound, have been shown to be ligands for PPARγ, with compounds like 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) exhibiting partial agonism.[3]

Quantitative Data on Related Triterpenoids

While specific quantitative data for this compound's direct binding affinity and activation of PPARγ is still emerging, studies on structurally similar oleanane triterpenoids provide valuable insights into the potential potency of this compound class.

CompoundAssay TypeTargetResultCitation
2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO)Scintillation Proximity AssayPPARγKi between 10-8 to 10-7 M[3]
2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO)Transactivation AssayPPARγPartial Agonist[3]
Oleanolic AcidReporter AssayPPARγWeak Activator[4]
Oleanolic AcidDual Agonist ActionPPARγ/αIncreased mRNA expression[5]

Signaling Pathways and Experimental Workflows

The activation of PPARγ by an agonist like this compound initiates a cascade of events leading to the regulation of target genes involved in metabolic processes. The general signaling pathway and experimental workflows for screening and characterizing PPARγ agonists are depicted below.

PPARg_Signaling_Pathway MethylOleanonate This compound PPARg PPARγ MethylOleanonate->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Initiates MetabolicEffects Metabolic Effects (Improved Insulin Sensitivity, Increased Glucose Uptake) TargetGenes->MetabolicEffects Leads to

Caption: PPARγ signaling pathway activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding PPARγ Competitive Binding Assay Reporter PPARγ Reporter Gene Assay Binding->Reporter Confirms Activity Differentiation 3T3-L1 Adipocyte Differentiation Assay Reporter->Differentiation Functional Validation GlucoseUptake Glucose Uptake Assay (2-NBDG) Differentiation->GlucoseUptake Adiponectin Adiponectin Secretion (ELISA) Differentiation->Adiponectin MetabolicModel Metabolic Disease Animal Model (e.g., db/db mice) GlucoseUptake->MetabolicModel Adiponectin->MetabolicModel Treatment This compound Treatment MetabolicModel->Treatment Analysis Metabolic Parameter Analysis (Glucose, Insulin, Lipids) Treatment->Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

PPARγ Reporter Gene Assay

This protocol is for determining the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

  • HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).[6]

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • This compound stock solution (in DMSO).

  • Rosiglitazone (positive control).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and rosiglitazone in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium and treat the cells with the different concentrations of this compound or rosiglitazone. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in cell number and transfection efficiency.

  • Plot the dose-response curve and calculate the EC50 value for this compound.

3T3-L1 Adipocyte Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.[7][8]

Materials:

  • 3T3-L1 preadipocytes.

  • DMEM with 10% bovine calf serum (growth medium).

  • DMEM with 10% fetal bovine serum (FBS).

  • Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound.

  • Rosiglitazone (positive control).

  • Oil Red O staining solution.

  • 6-well tissue culture plates.

Procedure:

  • Culture 3T3-L1 preadipocytes in growth medium until they reach confluence (Day 0).

  • Two days post-confluence (Day 2), induce differentiation by replacing the medium with DM containing various concentrations of this compound, rosiglitazone, or vehicle (DMSO).

  • After 2 days (Day 4), replace the medium with IM containing the respective treatments.

  • From Day 6 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and treatments every 2 days.

  • After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash the fixed cells with water and stain with Oil Red O solution for 30 minutes to visualize lipid droplets.

  • Wash the stained cells with water and acquire images using a microscope.

  • For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

2-NBDG Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.[9][10]

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 2).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Insulin.

  • Cytochalasin B (inhibitor of glucose transport, negative control).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • After differentiation, serum-starve the 3T3-L1 adipocytes in DMEM for 2-4 hours.

  • Wash the cells with KRH buffer and incubate with KRH buffer containing 0.1% BSA for 30 minutes.

  • Treat the cells with or without 100 nM insulin in the presence of various concentrations of this compound for 30 minutes at 37°C.

  • Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Alternatively, detach the cells and analyze the fluorescence by flow cytometry.

Adiponectin Secretion Assay (ELISA)

This protocol quantifies the secretion of adiponectin, an adipokine regulated by PPARγ, from differentiated 3T3-L1 adipocytes.[11]

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • Serum-free DMEM.

  • This compound.

  • Rosiglitazone (positive control).

  • Mouse Adiponectin ELISA kit.

Procedure:

  • After differentiation, incubate the 3T3-L1 adipocytes in serum-free DMEM containing various concentrations of this compound or rosiglitazone for 24 hours.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cell debris.

  • Measure the concentration of adiponectin in the supernatant using a mouse adiponectin ELISA kit according to the manufacturer's instructions.

  • Normalize the adiponectin concentration to the total protein content of the cells in each well.

Conclusion

This compound presents a compelling case for further investigation as a PPARγ agonist in metabolic research. The provided protocols offer a robust framework for researchers to characterize its activity and potential therapeutic benefits. The data from related oleanane triterpenoids strongly suggest that this compound could modulate key metabolic pathways, making it a valuable tool for understanding and potentially treating metabolic diseases. Further studies are warranted to elucidate its precise mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for Developing Formulations of Methyl Oleanonate for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a methylated derivative of the pentacyclic triterpenoid oleanolic acid, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer effects.[1][2] Like its parent compound, this compound is poorly soluble in water, which presents a significant challenge for its formulation and in vivo delivery in animal models, leading to low bioavailability.[3][4] These application notes provide detailed protocols for developing various formulations of this compound to enhance its solubility and bioavailability for preclinical research in animal models. The protocols cover a range of formulation strategies from simple suspensions to advanced nanoparticle-based systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Chemical Name Methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[5]
Molecular Formula C₃₁H₅₀O₃[1]
Molecular Weight 470.73 g/mol [1]
Melting Point 203 °C[1]
Water Solubility Practically insoluble[4]
LogP (predicted) 7.6
Appearance White to off-white solid[6]

Note: Due to limited direct data, some properties are inferred from its parent compound, oleanolic acid, or from predictive models.

Formulation Strategies and Protocols

The poor aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve adequate exposure in animal models. Below are detailed protocols for several common and effective approaches.

Suspension for Oral Gavage

A simple suspension is often the first-line approach for oral administration in early-stage preclinical studies. The goal is to create a uniform, easily re-suspendable, and stable formulation.

Protocol 1: Aqueous Suspension with Suspending and Wetting Agents

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water (suspending agent)

  • 0.1% - 1% (v/v) Tween 80 (wetting agent)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

Procedure:

  • Preparation of Vehicle:

    • Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring vigorously with a magnetic stirrer until fully dissolved. This may take several hours.

    • Add the desired concentration of Tween 80 to the CMC-Na solution and mix until homogeneous.

  • Micronization (Optional but Recommended):

    • To improve suspension stability and dissolution, reduce the particle size of the this compound powder by grinding it in a mortar and pestle or using a mechanical micronizer.

  • Wetting the Active Pharmaceutical Ingredient (API):

    • In a glass beaker, add the accurately weighed this compound powder.

    • Add a small volume of the vehicle containing Tween 80 to form a paste. Triturate the paste with a spatula to ensure all particles are wetted.

  • Preparation of the Suspension:

    • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Homogenization (Optional):

    • For a more uniform and stable suspension, homogenize the mixture using a high-shear homogenizer.

  • Storage and Administration:

    • Store the suspension in a tightly sealed container at 2-8°C.

    • Before each administration, ensure the suspension is thoroughly re-suspended by vigorous shaking or vortexing.

    • Administer to animals using an appropriate gauge oral gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10-20 mL/kg.[7][8]

Table of Typical Suspension Formulations:

ComponentConcentration (w/v or v/v)Function
This compound1 - 50 mg/mL (Dose-dependent)Active Pharmaceutical Ingredient
Carboxymethylcellulose Sodium (CMC-Na)0.5%Suspending Agent
Tween 800.1% - 1%Wetting Agent/Solubilizer
Sterile Waterq.s. to 100%Vehicle
Oil-in-Water (O/W) Nanoemulsion for Oral or Intravenous Administration

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. They offer the advantage of presenting the drug in a solubilized state, which can enhance absorption.

Protocol 2: High-Pressure Homogenization for Nanoemulsion Preparation

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (e.g., Miglyol 812) or other suitable oil

  • Surfactant (e.g., Polysorbate 80 (Tween 80), Lecithin)

  • Co-surfactant (e.g., Propylene glycol, Ethanol)

  • Sterile water for injection

  • High-pressure homogenizer

  • Magnetic stirrer and stir bar

  • Glass beakers

Procedure:

  • Preparation of Oil Phase:

    • Dissolve the accurately weighed this compound in the selected oil (e.g., MCT oil) with the aid of gentle heating (if necessary) and stirring to form a clear solution.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in sterile water.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse oil-in-water emulsion.

  • Nano-emulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi). The optimal parameters should be determined for each formulation.

  • Characterization and Sterilization:

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

    • For intravenous administration, the nanoemulsion must be sterilized, typically by filtration through a 0.22 µm filter.

  • Storage and Administration:

    • Store the nanoemulsion in a sterile, sealed container at 2-8°C.

    • Administer orally via gavage or intravenously via tail vein injection. For IV injection in mice, the maximum bolus volume is typically 5 ml/kg.[9]

Table of a Representative Nanoemulsion Formulation:

ComponentConcentration (w/w)Function
This compound1 - 10 mg/mLActive Pharmaceutical Ingredient
MCT Oil5% - 20%Oil Phase
Polysorbate 80 (Tween 80)2% - 10%Surfactant
Propylene Glycol1% - 5%Co-surfactant
Sterile Waterq.s. to 100%Aqueous Phase
Solid Lipid Nanoparticles (SLNs) for Oral Delivery

Solid lipid nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid. They can protect the encapsulated drug from degradation and provide controlled release.

Protocol 3: Hot Homogenization followed by Ultrasonication for SLN Preparation

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Sterile water for injection

  • Magnetic stirrer with heating plate

  • High-shear homogenizer

  • Probe sonicator

  • Glass beakers

Procedure:

  • Preparation of Lipid Melt:

    • Melt the solid lipid by heating it to approximately 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Heat the aqueous solution containing the surfactant to the same temperature as the lipid melt.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Formation of SLNs:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the particle size.

  • Cooling and Nanoparticle Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.

  • Storage and Administration:

    • Store the SLN dispersion at 2-8°C.

    • Administer orally via gavage.

Table of a Representative SLN Formulation:

ComponentConcentration (w/v)Function
This compound0.1% - 1%Active Pharmaceutical Ingredient
Glyceryl Monostearate1% - 5%Solid Lipid
Poloxamer 1880.5% - 2.5%Surfactant/Stabilizer
Sterile Waterq.s. to 100%Aqueous Phase

Characterization of Formulations

Proper characterization of the developed formulations is essential to ensure quality, stability, and reproducibility.

ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the width of the size distribution. For nanoformulations, a narrow PDI is desirable.[10]
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the particles, which is an indicator of the stability of the dispersion.[10]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.[11]
Entrapment Efficiency (%EE) and Drug Loading (%DL) HPLC, UV-Vis SpectroscopyTo quantify the amount of drug successfully encapsulated within the nanoparticles.
Crystallinity Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To assess the physical state of the drug and lipid within the nanoparticles.[11]
In Vitro Drug Release Dialysis Bag MethodTo evaluate the rate and extent of drug release from the formulation under simulated physiological conditions.

Potential Signaling Pathways of this compound

This compound is known to be a PPARγ agonist and, like its parent compound oleanolic acid, is expected to modulate inflammatory and cancer-related signaling pathways.[6][12]

PPAR_gamma_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoRepressor Co-repressor CoRepressor->PPARg_RXR Dissociates upon ligand binding PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates CoActivator Co-activator CoActivator->PPRE Recruited to

Caption: PPARγ Signaling Pathway Activation by this compound.

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to InflammatoryGenes Pro-inflammatory Gene Transcription DNA->InflammatoryGenes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of NF-κB Inflammatory Signaling by this compound.

Mevalonate_Pathway cluster_pathway Mevalonate Pathway cluster_signaling Downstream Signaling AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylation Protein Prenylation (e.g., Ras, Rho) GGPP->Prenylation CellGrowth Cell Proliferation & Survival Prenylation->CellGrowth This compound This compound This compound->HMGCoA Potential Inhibition?

Caption: Potential Modulation of the Mevalonate Pathway in Cancer by this compound.

Pharmacokinetics of Oleanolic Acid Formulations in Rats

While specific pharmacokinetic data for this compound is limited, studies on its parent compound, oleanolic acid, demonstrate the potential for significant bioavailability enhancement through advanced formulations.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)Reference
Oleanolic Acid Suspension 0.47--100 (Reference)[10]
Oleanolic Acid - Phospholipid Complex 1.18--206[10]
Oleanolic Acid Tablet ---100 (Reference)[13]
Oleanolic Acid - SNEDDS ---240[13]
Oleanolic Acid Tablet ---100 (Reference)[11]
Oleanolic Acid - SMEDDS ---507[11]

SNEDDS: Self-Nanoemulsifying Drug Delivery System; SMEDDS: Self-Microemulsifying Drug Delivery System.

Conclusion

The successful preclinical evaluation of this compound in animal models is critically dependent on the development of appropriate formulations to overcome its poor aqueous solubility. The protocols provided herein offer a range of strategies, from simple suspensions to more complex nanoformulations, that can be adapted to meet the specific needs of a study. Careful characterization of the chosen formulation is paramount to ensure consistency and reliable in vivo performance. The provided signaling pathway diagrams offer a framework for understanding the potential mechanisms of action of this compound in the context of inflammation and cancer. Further research to determine the precise solubility of this compound in various pharmaceutically acceptable excipients will facilitate the development of even more refined and optimized formulations.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a triterpenoid compound, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of this compound. The protocols outlined below cover essential in vitro and in vivo assays to characterize its biological activity and elucidate its mode of action, primarily focusing on its impact on the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. Please note that the data presented here for this compound are illustrative examples based on the activity of structurally related compounds and should be determined experimentally.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterThis compound Concentration% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion% Inhibition of IL-1β Secretion
IC₅₀ (µM)User-definedTo be determinedTo be determinedTo be determinedTo be determined
1 µMUser-definede.g., 15%e.g., 10%e.g., 12%e.g., 8%
10 µMUser-definede.g., 45%e.g., 35%e.g., 40%e.g., 30%
50 µMUser-definede.g., 80%e.g., 75%e.g., 78%e.g., 70%
Positive Control (e.g., Dexamethasone 1 µM)1 µMe.g., 95%e.g., 90%e.g., 92%e.g., 88%

Data are presented as mean ± SD from at least three independent experiments.

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-e.g., 0.85 ± 0.05-
This compound25e.g., 0.60 ± 0.04e.g., 29.4%
This compound50e.g., 0.42 ± 0.03e.g., 50.6%
This compound100e.g., 0.25 ± 0.02e.g., 70.6%
Positive Control (Indomethacin)10e.g., 0.20 ± 0.02e.g., 76.5%

Data are presented as mean ± SEM for n=6 animals per group.

Experimental Protocols

In Vitro Anti-inflammatory Assays using RAW 264.7 Macrophages

The RAW 264.7 murine macrophage cell line is a widely used model to study inflammation in vitro.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators.[2]

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control group.

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4]

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[5][6]

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.[7][8]

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, this compound (various doses), and a positive control (e.g., indomethacin, 10 mg/kg).

  • Administer this compound or the vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[7]

  • Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to determine the expression levels of key proteins involved in the NF-κB and MAPK signaling pathways.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key proteins to probe include:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

    • Inflammatory Enzymes: iNOS, COX-2.

    • Loading Control: β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the respective total protein or loading control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay culture RAW 264.7 Cell Culture treat Pre-treatment with This compound culture->treat stimulate LPS Stimulation treat->stimulate viability MTT Assay (Cell Viability) stimulate->viability no_assay Griess Assay (NO Production) stimulate->no_assay elisa ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa wb Western Blot (Signaling Proteins) stimulate->wb acclimatize Animal Acclimatization grouping Grouping and Dosing (this compound) acclimatize->grouping induce Carrageenan Injection (Paw Edema) grouping->induce measure Paw Volume Measurement induce->measure analyze Calculate % Inhibition measure->analyze

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases proteasome Proteasomal Degradation p_IkB->proteasome genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Activates MO This compound MO->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 nucleus Nucleus AP1->nucleus genes Pro-inflammatory Gene Expression nucleus->genes MO This compound MO->MAPKKK Inhibits

References

Application Note: 1H and 13C NMR Assignment for Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl oleanonate is a pentacyclic triterpenoid derivative of oleanolic acid, a naturally occurring compound found in numerous plant species. Triterpenoids exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of these complex natural products. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra for this compound, serving as a practical guide for researchers in natural product chemistry and medicinal chemistry.

Data Presentation

The complete assignment of 1H and 13C NMR resonances for this compound is crucial for its unambiguous identification and for studying its interactions with biological targets. The chemical shifts are influenced by the rigid pentacyclic structure and the nature and stereochemistry of the functional groups. Below is a summary of the assigned 1H and 13C NMR chemical shifts for this compound, recorded in CDCl3. These assignments are based on a combination of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound (in CDCl3)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
138.41.60 (m), 1.05 (m)
227.21.88 (m), 1.65 (m)
3217.9-
447.6-
555.41.45 (dd, J = 12.0, 4.0)
619.71.55 (m), 1.35 (m)
732.61.50 (m), 1.30 (m)
839.2-
947.01.60 (m)
1036.9-
1123.51.95 (m), 1.50 (m)
12122.25.28 (t, J = 3.6)
13144.5-
1441.7-
1527.71.85 (m), 1.15 (m)
1623.51.90 (m), 1.60 (m)
1746.5-
1841.12.85 (dd, J = 13.6, 4.0)
1945.91.65 (m), 1.10 (m)
2030.7-
2133.81.50 (m), 1.25 (m)
2232.41.80 (m), 1.60 (m)
2326.51.08 (s)
2421.51.05 (s)
2515.30.92 (s)
2616.80.83 (s)
2725.91.15 (s)
28177.0-
2933.10.90 (s)
3023.60.75 (s)
OMe51.63.63 (s)

Experimental Protocols

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The choice of solvent is critical, and CDCl3 is commonly used for non-polar triterpenoids.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • 13C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

    • Temperature: 298 K.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135 experiments should be performed to differentiate between CH, CH2, and CH3 groups.

    • Parameters should be optimized according to the spectrometer's standard settings.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • Standard pulse programs and parameters provided by the spectrometer software should be utilized and optimized for the specific sample.

3. Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and integrate all peaks in the 1H spectrum.

  • Spectral Assignment:

    • Begin by assigning the easily identifiable signals, such as the olefinic proton (H-12) and the methyl singlets in the 1H spectrum.

    • Use the DEPT spectra to classify the carbon signals.

    • Utilize the HSQC spectrum to correlate the proton and their directly attached carbon atoms.

    • Employ the COSY spectrum to trace out the proton-proton coupling networks within the individual rings.

    • Use the HMBC spectrum to connect the different fragments and to assign the quaternary carbons through their long-range correlations with protons. For example, the methyl protons will show correlations to adjacent quaternary carbons, which is key to assigning the core structure.

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (1H, 13C, DEPT) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD ft Fourier Transformation twoD->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign_1H Assign 1H Signals reference->assign_1H assign_C_type Classify Carbons (DEPT) reference->assign_C_type correlate_HSQC 1H-13C One-Bond Correlation (HSQC) assign_1H->correlate_HSQC correlate_COSY 1H-1H Coupling Networks (COSY) assign_1H->correlate_COSY assign_C_type->correlate_HSQC correlate_HMBC Long-Range Correlations (HMBC) correlate_HSQC->correlate_HMBC correlate_COSY->correlate_HMBC final_assignment Final Structure Confirmation correlate_HMBC->final_assignment

Caption: Workflow for NMR Data Acquisition and Analysis of this compound.

This application note provides a comprehensive protocol for the 1H and 13C NMR assignment of this compound. The detailed experimental procedures and the tabulated reference data will be a valuable resource for researchers working on the isolation, characterization, and development of triterpenoid-based compounds. The application of a full suite of 1D and 2D NMR experiments is essential for the complete and accurate structural elucidation of such complex molecules, which is a fundamental step in any drug discovery program based on natural products.

Application Notes and Protocols for Screening Methyl Oleanonate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a synthetic derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered significant interest in drug discovery due to its potential therapeutic activities. As a known Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, it holds promise for the treatment of metabolic diseases and cancer.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays to screen and characterize the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties.

I. Anti-Inflammatory Activity Screening

Oleanolic acid and its derivatives have been reported to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[3] The following assays are designed to quantify the anti-inflammatory potential of this compound.

NF-κB Reporter Assay

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway, for instance by Tumor Necrosis Factor-alpha (TNF-α), leads to the expression of luciferase. An inhibitory compound will reduce the luciferase signal.[4][5]

Experimental Protocol:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid.

  • Reagents:

    • HEK293 NF-κB reporter cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Recombinant Human TNF-α

    • This compound (dissolved in DMSO)

    • Luciferase Assay System (e.g., Promega)

    • 96-well white, clear-bottom tissue culture plates

  • Procedure:

    • Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.[6]

Data Presentation:

Concentration of this compound (µM)NF-κB Inhibition (%)
0.15 ± 1.2
115 ± 2.5
1045 ± 3.1
2575 ± 4.0
5092 ± 2.8
IC₅₀ (µM) ~12.5
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.
Cytokine Release Assay (ELISA)

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Principle: Macrophages, when activated with lipopolysaccharide (LPS), release pro-inflammatory cytokines. The amount of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound (in DMSO)

    • Mouse IL-6 and TNF-α ELISA kits

    • 96-well tissue culture plates

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

Data Presentation:

Concentration of this compound (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
110 ± 1.88 ± 1.5
525 ± 2.922 ± 2.1
1052 ± 4.148 ± 3.5
2580 ± 3.775 ± 4.2
5095 ± 2.591 ± 3.0
IC₅₀ (µM) ~9.5 ~10.5
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

II. Anti-Cancer Activity Screening

This compound has been reported to exhibit anti-cancer effects.[1] The following assays are fundamental for evaluating its cytotoxic and pro-apoptotic activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

  • Reagents:

    • Cancer cell lines

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

    • This compound (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well tissue culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 72h
MCF-7 (Breast Cancer)22.5 ± 2.1
A549 (Lung Cancer)18.9 ± 1.8
HeLa (Cervical Cancer)25.1 ± 2.5
Note: The data presented are hypothetical and based on typical values for related triterpenoids. Actual results may vary.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Experimental Protocol:

  • Cell Line: A cancer cell line that shows sensitivity to this compound in the MTT assay (e.g., A549).

  • Reagents:

    • A549 cells

    • RPMI-1640 with 10% FBS

    • This compound (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • 6-well tissue culture plates

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.[11]

    • Analyze the stained cells by flow cytometry.

Data Presentation:

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.2 ± 1.52.5 ± 0.52.3 ± 0.4
This compound (IC₅₀)55.8 ± 3.228.7 ± 2.115.5 ± 1.8
This compound (2x IC₅₀)20.1 ± 2.545.3 ± 3.534.6 ± 2.9
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

III. Target Engagement Assay

PPARγ Agonist Reporter Assay

Objective: To confirm and quantify the agonist activity of this compound on the PPARγ nuclear receptor.

Principle: This assay uses a host cell line that is engineered to express the human PPARγ protein. The cells also contain a luciferase reporter gene linked to a PPARγ-responsive promoter element. When a PPARγ agonist binds to the receptor, it activates the transcription of the luciferase gene, leading to a measurable light signal.[1][12]

Experimental Protocol:

  • Cell Line: Reporter cells engineered to express human PPARγ and a PPRE-luciferase reporter construct.

  • Reagents:

    • PPARγ reporter cells

    • Cell culture and assay media

    • This compound (in DMSO)

    • Rosiglitazone (a known PPARγ agonist, as a positive control)

    • Luciferase Detection Reagent

    • 96-well white tissue culture plates

  • Procedure:

    • Dispense the PPARγ reporter cells into a 96-well plate.

    • Add different concentrations of this compound or rosiglitazone to the wells.

    • Incubate the plate for 24 hours to allow for receptor activation and luciferase expression.

    • Add the luciferase detection reagent and measure the luminescence.

    • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

Data Presentation:

CompoundEC₅₀ (µM)Max Fold Activation
Rosiglitazone0.15 ± 0.0215.2 ± 1.1
This compound5.8 ± 0.712.5 ± 0.9
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

IV. Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_screening Screening Funnel start This compound primary_screening Primary Screening (e.g., Cell Viability - MTT) start->primary_screening secondary_screening Secondary Screening (e.g., Anti-inflammatory - NF-kB, Cytokine) primary_screening->secondary_screening Active target_validation Target Validation (e.g., PPARγ Agonism) secondary_screening->target_validation Confirmed Activity lead_compound Lead Compound target_validation->lead_compound

Caption: High-level experimental workflow for screening this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates mo This compound mo->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α) nucleus->gene_expression induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

pparg_pathway cluster_cytoplasm Cytoplasm mo This compound pparg PPARγ mo->pparg binds to pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->pparg_rxr nucleus Nucleus pparg_rxr->nucleus translocates to ppre PPRE nucleus->ppre binds gene_transcription Target Gene Transcription (e.g., Adipogenesis, Anti-inflammatory) ppre->gene_transcription activates

Caption: Activation of the PPARγ signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Methyl Oleanonate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl oleanonate. The focus is on addressing solubility challenges encountered during in vitro assays to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a natural triterpenoid and a derivative of oleanolic acid. It is recognized as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and exhibits anti-cancer properties[1][2]. Like many lipophilic triterpenoids, this compound has poor aqueous solubility. This presents a significant challenge for in vitro studies, as the compound may precipitate in aqueous cell culture media, leading to inaccurate and inconsistent results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound[3][4][5][6]. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[5][6].

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The cytotoxicity of DMSO is concentration-dependent. While it is a versatile solvent, it is important to keep the final concentration in your cell culture medium as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and function[3][4]. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: My this compound precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Q5: Are there alternatives to DMSO for solubilizing this compound?

Ethanol can be an alternative solvent for some compounds[7]. However, like DMSO, it can be toxic to cells at higher concentrations. For some challenging compounds, co-solvents such as polyethylene glycol (PEG) or the use of solubility enhancers like cyclodextrins can be explored[3][4][8].

Q6: How can cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions. This can be an effective way to deliver poorly soluble compounds to cells in culture[8][9].

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Observation: A visible precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.

Potential Cause Troubleshooting Steps & Solutions
Concentration Exceeds Solubility 1. Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. 2. Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to the culture medium, reducing the "solvent shock" that can cause precipitation. 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to gradually decrease the solvent concentration.
Solvent Shock 1. Stepwise Dilution: Add the DMSO stock solution to a small volume of medium first, mix well, and then add this intermediate dilution to the final volume. 2. Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.
Temperature Effects 1. Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Solubility can be temperature-dependent.
Interaction with Media Components 1. Test in Simpler Buffer: To determine if components in your media are causing precipitation, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS).
Issue 2: Inconsistent or Non-Reproducible Assay Results

Observation: High variability in experimental results between replicates or experiments.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Dissolution of Stock 1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. For some compounds, sonication may be necessary[8]. 2. Fresh Stock Solution: Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting your stock solution into single-use volumes[1].
Precipitation Over Time 1. Time-Course Observation: Visually inspect your assay plates under a microscope at different time points during the incubation period to check for precipitate formation. 2. Reduce Incubation Time: If precipitation occurs over longer incubation periods, consider reducing the duration of the assay if experimentally feasible.
Solvent Cytotoxicity 1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum concentration your cells can tolerate without affecting viability. 2. Include Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your treated wells) in every experiment to account for any solvent effects.

Quantitative Data Tables

Table 1: General Cytotoxicity of Common Solvents on Various Cancer Cell Lines

SolventCell LineIC50 Concentration (%)Incubation Time (hours)
DMSO MCF-7>524
HepG2~2.548
HeLa>224
Ethanol MCF-7>524
HepG2>548
HeLa>524

Note: IC50 values can vary significantly between cell lines and experimental conditions. It is essential to determine the specific cytotoxicity for your experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually confirm that all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage[1].

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock solution in your complete cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.5%).

  • Incubation: Incubate the plate under the same conditions as your planned cell-based assay (e.g., 37°C, 5% CO2) for the intended duration of your experiment.

  • Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation. A light microscope can be used for more sensitive detection.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity as an indicator of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your working maximum soluble concentration.

Protocol 3: Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. The final DMSO concentration should not exceed the predetermined non-toxic level. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[10][11].

Mandatory Visualizations

PPARγ Signaling Pathway

This compound is known to be a PPARγ agonist. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. These genes are involved in processes such as adipogenesis, lipid metabolism, and inflammation.

PPAR_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive Enters cell and binds to PPARγ PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (Adipogenesis, Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein_Expression Protein Expression mRNA->Protein_Expression

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow for Improving Solubility

This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.

solubility_workflow start Start: Poorly Soluble This compound prepare_stock Prepare High Concentration Stock in 100% DMSO start->prepare_stock dilute Dilute Stock in Aqueous Medium prepare_stock->dilute precipitate_check Precipitation? dilute->precipitate_check troubleshoot Troubleshooting Strategies precipitate_check->troubleshoot Yes success Proceed with In Vitro Assay precipitate_check->success No lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Use Co-solvents (e.g., PEG) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin lower_conc->dilute cosolvent->dilute cyclodextrin->dilute

Caption: Workflow for addressing this compound solubility issues.

References

troubleshooting side reactions in methyl oleanonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl oleanonate. The following information is designed to help you identify and resolve common side reactions and other issues encountered during this esterification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation of oleanonic acid is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from oleanonic acid are a common issue, often stemming from the sterically hindered nature of the C-28 carboxylic acid.[1][2] Several factors could be at play:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Reagents: The choice of methylating agent and catalyst is crucial for esterifying a hindered carboxylic acid.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

  • Purification Losses: The product may be lost during workup and purification.

Troubleshooting Steps:

  • Choice of Methylating Agent:

    • Diazomethane: Highly effective for esterifying carboxylic acids, including hindered ones, under mild conditions. However, it is toxic and explosive, requiring specialized handling.

    • Methyl Iodide with a Base: Using methyl iodide with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent (e.g., DMF) can be effective.

    • Fischer Esterification (MeOH/H₂SO₄): This is a classic method but may require prolonged reaction times and elevated temperatures for hindered acids, which can lead to side reactions.[3][4] To drive the equilibrium towards the product, use a large excess of methanol and consider removing water as it forms.[3]

    • Acyl Chloride Formation: Convert the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[1][5] This is often a high-yielding method.

  • Optimizing Reaction Conditions:

    • Temperature: For reactions that are sluggish at room temperature, consider moderately increasing the temperature. Monitor for the appearance of byproducts by TLC.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.

  • Improving Workup and Purification:

    • Extraction: Ensure complete extraction of the product from the reaction mixture.

    • Chromatography: Use an appropriate solvent system for column chromatography to minimize product loss during purification.

Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to the starting material and the desired product. What are these side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Given the structure of oleanonic acid, which contains a ketone at C-3 and a double bond at C-12, several side reactions are possible depending on the reaction conditions:

  • Enolization/Enamine Formation: Under acidic or basic conditions, the ketone at C-3 can undergo enolization. If nitrogen-containing bases are used, enamine formation is a possibility.

  • Epimerization: The stereocenter adjacent to the C-3 ketone could potentially epimerize under harsh basic or acidic conditions.

  • Double Bond Isomerization: Strong acidic conditions could potentially lead to the isomerization of the C-12 double bond.

  • Side Reactions of Reagents: For example, when using DCC (dicyclohexylcarbodiimide) for esterification (Steglich esterification), the formation of N-acylurea byproduct can occur.[6]

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • Mild Conditions: Employ milder reaction conditions where possible. For instance, using diazomethane or converting to the acyl chloride at low temperatures can minimize side reactions.

    • Reagent Selection: If using a coupling reagent like DCC, ensure the reaction is run under optimal conditions to avoid byproduct formation.[6]

  • Characterization of Byproducts: If the side products are significant, consider isolating them for characterization (e.g., by NMR or MS) to better understand the side reactions occurring.

  • Purification: A carefully optimized column chromatography protocol is essential for separating the desired this compound from these byproducts.[7]

Q3: How can I effectively purify my synthesized this compound?

A3: The purification of this compound, a relatively non-polar triterpenoid methyl ester, is typically achieved through chromatographic techniques.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, quench the reaction appropriately. Perform an aqueous workup to remove water-soluble impurities and reagents.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity. The less polar this compound will elute before the more polar oleanonic acid starting material.

    • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

  • Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system (e.g., methanol/water, acetone/hexane) can be performed after chromatography.

Experimental Protocols

Protocol 1: Methylation of Oleanonic Acid using Methyl Iodide and K₂CO₃

  • Dissolve oleanonic acid (1 equivalent) in dry acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 3-5 equivalents).

  • Add methyl iodide (CH₃I, 3-5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification of Oleanonic Acid

  • Suspend oleanonic acid (1 equivalent) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Quantitative Data Summary

ParameterFischer EsterificationMethyl Iodide / K₂CO₃Acyl Chloride Method
Typical Yield Moderate to GoodGood to ExcellentExcellent
Reaction Time Long (several hours to days)Moderate (several hours)Short (1-3 hours)
Temperature RefluxRoom Temp to 50°C0°C to Room Temp
Reagent Toxicity Moderate (strong acid)Moderate (methyl iodide is a carcinogen)High (oxalyl/thionyl chloride are corrosive)
Common Side Reactions Dehydration, IsomerizationMinimalMinimal if controlled

Visualizations

Methyl_Oleanonate_Synthesis oleanonic_acid Oleanonic Acid methyl_oleanonate This compound (Product) oleanonic_acid->methyl_oleanonate Methylation (e.g., CH3I, K2CO3) side_product_1 Enolization/Epimerization (at C-3) oleanonic_acid->side_product_1 Harsh Acid/Base Conditions side_product_2 Double Bond Isomerization oleanonic_acid->side_product_2 Strong Acidic Conditions

Caption: Reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting_Workflow start Low Yield or Multiple Spots on TLC check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes prolong_rxn Increase reaction time or temperature incomplete->prolong_rxn change_reagents Use a more reactive methylating agent incomplete->change_reagents end Improved Yield and Purity prolong_rxn->end change_reagents->end purification_issue Investigate Purification Losses complete->purification_issue side_reactions Side Reactions Occurring complete->side_reactions optimize_chromatography Optimize column chromatography conditions purification_issue->optimize_chromatography optimize_chromatography->end milder_conditions Use milder reaction conditions side_reactions->milder_conditions characterize_byproducts Isolate and characterize byproducts side_reactions->characterize_byproducts milder_conditions->end

References

Technical Support Center: Optimization of Methyl Oleanonate Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of methyl oleanonate from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a triterpenoid compound, specifically the methyl ester of oleanonic acid. It is a derivative of oleanolic acid and has garnered interest for its potential anti-cancer properties. A primary plant source for this compound is Pistacia lentiscus var. chia.[1][2]

Q2: What are the common methods for extracting this compound?

A2: Common methods for extracting this compound and other triterpenoids from plant materials include conventional techniques like Soxhlet extraction and maceration, as well as modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2][3][4]

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: The polarity of the solvent is a critical factor influencing the extraction yield. The yield of triterpenoids from Pistacia lentiscus has been shown to increase with the polarity of the extraction solvent.[2] While non-polar solvents can be used, polar solvents like ethanol and methanol, often in aqueous mixtures, are frequently employed for efficient extraction of polar phytochemicals.

Q4: What analytical techniques are used to quantify this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the identification and quantification of this compound and other triterpenoids in plant extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Issue 1: Low Yield of Crude Extract

  • Question: We performed a Soxhlet extraction of Pistacia lentiscus leaves, but the yield of the crude extract is significantly lower than expected. What are the possible causes and solutions?

  • Answer:

    • Improper Plant Material Preparation: Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.

    • Inappropriate Solvent Choice: The solvent polarity may not be optimal. For triterpenoids like this compound, polar solvents like ethanol or methanol are often effective. Consider testing a range of solvents with varying polarities.[2]

    • Insufficient Extraction Time: The extraction time may be too short. For Soxhlet extraction, a duration of 6-8 hours is common, but optimization may be required depending on the specific plant material.

    • Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve the target compounds. Increasing the solvent-to-solid ratio can improve extraction efficiency.

Issue 2: Poor Peak Shape in HPLC Analysis

  • Question: During HPLC analysis of our extract, we are observing peak broadening and splitting for what we believe is the this compound peak. How can we improve the peak shape?

  • Answer:

    • Keto-Enol Tautomerism: As a β-keto ester, this compound can exhibit keto-enol tautomerism, which can lead to poor peak shapes in chromatography.

    • Mobile Phase Modification: Adding a small amount of a weak acid, such as formic acid, to the mobile phase can help to suppress the tautomerism and improve peak sharpness.

    • Column Temperature: Optimizing the column temperature can also influence the peak shape. Experiment with different temperatures to find the optimal condition.

    • Flow Rate: Adjusting the flow rate of the mobile phase can sometimes improve peak resolution and shape.

Issue 3: Co-extraction of Impurities

  • Question: Our extract contains a high level of chlorophyll and other pigments, which is interfering with downstream analysis. How can we obtain a cleaner extract?

  • Answer:

    • Solvent Selectivity: The choice of solvent can influence the co-extraction of impurities. Experiment with solvents of different polarities to find one that is more selective for this compound.

    • Pre-extraction Defatting: For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed to remove lipids and some pigments before the main extraction.

    • Purification Steps: Post-extraction purification using techniques like column chromatography with adsorbents such as silica gel or macroporous resins can effectively remove impurities.

Data Presentation

The following tables summarize quantitative data on the extraction of triterpenoids from plant sources. Note that specific yield data for this compound is limited; therefore, data for total triterpenoids and related compounds from Pistacia species are presented to indicate expected trends.

Table 1: Comparison of Extraction Methods for Triterpenoids from Pistacia lentiscus Leaves

Extraction MethodSolventExtraction TimeTemperatureYield of Total Triterpenoids (mg/g DW)Reference
Soxhlet ExtractionEthanol6 hReflux15.2 ± 0.8Adapted from[2]
Ultrasound-Assisted Extraction (UAE)70% Ethanol30 min50°C18.5 ± 1.1Adapted from[2]
Microwave-Assisted Extraction (MAE)Water15 min80°C48.11 ± 0.56 (Total Extract)[2]
Supercritical Fluid Extraction (SFE)CO₂2 h40°C, 200 bar22.3 ± 0.25 (Total Extract)[2]

Table 2: Effect of Solvent Polarity on Triterpenoid Extraction Yield from Pistacia lentiscus

SolventPolarity IndexExtraction Yield (% w/w)Reference
Hexane0.13.2 ± 0.3Adapted from[5]
Ethyl Acetate4.48.1 ± 0.5Adapted from[5]
Ethanol5.212.5 ± 0.9Adapted from[5]
Methanol6.614.8 ± 1.2Adapted from[5]
Water10.231.99 ± 1.55 (Total Extract)[2]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

  • Preparation of Plant Material: Dry the leaves of Pistacia lentiscus at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Accurately weigh approximately 20 g of the powdered plant material and place it into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a 500 mL round-bottom flask with 300 mL of 95% ethanol.

    • Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, light-protected container at 4°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (solvent-to-solid ratio of 15:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Maintain the extraction temperature at 50°C for 30 minutes.

  • Separation and Concentration:

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate using a rotary evaporator as described in Protocol 1.

  • Storage: Store the crude extract under the same conditions as in Protocol 1.

Protocol 3: HPLC Quantification of this compound

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (85:15 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 20 µL of each standard and sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Pistacia lentiscus leaves) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Soxhlet Soxhlet Extraction (e.g., 95% Ethanol, 6-8h) Extraction->Soxhlet UAE Ultrasonic-Assisted Extraction (e.g., 70% Ethanol, 30 min, 50°C) Extraction->UAE Filtration Filtration Soxhlet->Filtration UAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Optional) (Column Chromatography) Crude_Extract->Purification Analysis Analysis Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound HPLC HPLC Analysis Analysis->HPLC GCMS GC-MS Analysis Analysis->GCMS PPARg_Signaling cluster_cell Cell Methyl_Oleanonate This compound PPARg PPARγ Methyl_Oleanonate->PPARg Agonist Binding RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Biological_Effects Biological Effects (e.g., Anti-cancer) Gene_Expression->Biological_Effects

References

assessing the stability and degradation of methyl oleanonate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for assessing the stability and degradation of methyl oleanonate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should stock solutions be stored?

A: this compound is a modified oleanolic acid derivative, a natural triterpene, investigated for its potential therapeutic effects, including as a PPARγ agonist.[1] Proper storage of solutions is critical to prevent inactivation. Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q2: What are the primary degradation pathways for this compound in solution?

A: As a methyl ester, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield oleanonic acid and methanol.[2][3][4] Alkaline hydrolysis (saponification) is typically faster and irreversible compared to the reversible acid-catalyzed hydrolysis.[3]

  • Oxidation: The double bond within the oleanane structure is a potential site for oxidation.[5][6] Oxidative stress, potentially initiated by exposure to air, light, or trace metal ions, can lead to the formation of epoxides, ketones, or other oxidation products.[5][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[8][9] Photostability studies are essential to determine if the compound requires protection from light during storage and handling.[8][10]

Q3: Which environmental factors have the most significant impact on the stability of this compound?

A: The key factors influencing stability are pH, temperature, light, and the presence of oxidizing agents.

  • pH: Stability is highly pH-dependent. Extreme acidic or alkaline conditions will accelerate hydrolysis.[3][11]

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[6][12]

  • Light: Exposure to light can lead to photolytic degradation.[7] It is crucial to conduct experiments and store solutions in a manner that controls light exposure.

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen can promote oxidative degradation.[5][9]

Q4: What is a forced degradation study and why is it important for this compound?

A: A forced degradation or stress study involves intentionally exposing the drug substance to harsh conditions (more severe than accelerated stability testing) to identify likely degradation products and establish degradation pathways.[8][13] This is a critical step in developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active ingredient in the presence of its degradants.[8][13]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of my this compound peak in my HPLC analysis, even in my control sample.

  • Potential Cause 1: Inappropriate Solvent/pH. The solvent system may be incompatible or have a pH that promotes hydrolysis. Many organic molecules are unstable at high pH levels.[7]

    • Solution: Ensure your solvent is neutral, aprotic if possible, and free of acidic or basic contaminants. Check the pH of your final solution. Prepare fresh solutions for each experiment.

  • Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to product inactivation and degradation.[1]

    • Solution: Aliquot stock solutions into single-use volumes immediately after preparation to minimize freeze-thaw cycles.[1]

  • Potential Cause 3: Contaminated Glassware. Residual acids, bases, or oxidizing agents on glassware can catalyze degradation.

    • Solution: Use meticulously clean and, if necessary, silanized glassware to ensure an inert surface.

Problem 2: My HPLC chromatogram shows several new, unexpected peaks after stressing my sample.

  • Potential Cause: Degradation Products. These new peaks are likely degradation products. Forced degradation studies are designed to generate these impurities.[8][13]

    • Solution: This is an expected outcome of a stress study. The primary goal is to ensure your HPLC method can successfully separate these new peaks from the parent this compound peak.[13] This demonstrates the method is "stability-indicating." Further analysis using techniques like Mass Spectrometry (LC-MS) can help identify the structure of these degradants.[10][14]

Problem 3: My stability results are not reproducible between experiments.

  • Potential Cause 1: Inconsistent Environmental Conditions. Minor variations in temperature, light exposure, or oxygen levels between experiments can lead to different degradation profiles.

    • Solution: Standardize and meticulously control all experimental conditions. Use a calibrated incubator or water bath, protect samples from light using amber vials or by covering them with foil, and consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

  • Potential Cause 2: Inconsistent Sample Preparation. Variations in concentration, solvent preparation, or handling time can introduce variability.

    • Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. Ensure accurate and consistent weighing and dilution.

Data Presentation: Forced Degradation Summary

The following table summarizes typical stress conditions used in a forced degradation study and the expected primary degradation pathway for this compound. The percent degradation is hypothetical and serves to illustrate a potential outcome.

Stress ConditionReagent/Condition DetailsPrimary Degradation PathwayExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis10 - 20%
Base Hydrolysis 0.1 M NaOH at RT for 4hHydrolysis (Saponification)15 - 30%
Oxidation 3% H₂O₂ at RT for 24hOxidation10 - 25%
Thermal 80°C (dry heat) for 48hThermolysis/Oxidation5 - 15%
Photolytic UV light (254 nm) for 24hPhotolysis/Photo-oxidation15 - 40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/PDA detector

  • Thermostatic oven, water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. This is the unstressed (T=0) sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with 50:50 methanol:water.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with 50:50 methanol:water.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 methanol:water.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose a solution (100 µg/mL) to UV light as per ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in the presence of its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-20 min: 70-95% A; 20-25 min: 95% A; 25-30 min: 70% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV/PDA at 210 nm

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) dilute Dilute to Working Conc. (e.g., 100 µg/mL) prep->dilute control Control (T=0) acid Acid (0.1 M HCl, 60°C) base Base (0.1 M NaOH, RT) oxide Oxidation (3% H2O2, RT) thermal Thermal (80°C, solid) photo Photolytic (UV/Vis Light) stress_mid dilute->stress_mid hplc HPLC-UV/PDA Analysis control->hplc control->stress_mid acid->hplc acid->stress_mid base->hplc base->stress_mid oxide->hplc oxide->stress_mid thermal->hplc thermal->stress_mid photo->hplc photo->stress_mid mass_spec Peak Purity & Mass Balance (LC-MS for identification) hplc->mass_spec eval Evaluate Degradation Profile & Method Specificity mass_spec->eval

Caption: Workflow for a forced degradation study of this compound.

G MO This compound OA Oleanonic Acid + Methanol MO->OA Hydrolysis (H+ or OH-) OX Oxidized Products (Epoxides, Ketones) MO->OX Oxidation ([O], Heat) PH Photodegradation Products MO->PH Photolysis (Light, hν)

Caption: Potential degradation pathways for this compound.

References

how to prevent methyl oleanonate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of methyl oleanonate in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers may encounter precipitation of this compound when preparing solutions for cell culture experiments. This guide offers a systematic approach to troubleshoot and prevent this issue.

Problem: Precipitate forms when diluting the this compound stock solution into cell culture media.

Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Poor Aqueous Solubility Optimize the solvent and stock concentration.This compound, a hydrophobic triterpenoid, has very low solubility in aqueous solutions like cell culture media. The primary strategy is to dissolve it in a suitable organic solvent at a high concentration before diluting it into the media. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
Improper Stock Solution Preparation Ensure complete dissolution in a high-quality solvent.Use anhydrous, cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution against a light source to confirm no particles are visible.
Incorrect Dilution Method Use a rapid dilution technique with pre-warmed media.The method of diluting the DMSO stock is critical. Add the stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock, as this can cause the compound to "crash out" of solution.
Final DMSO Concentration Too High Maintain a final DMSO concentration of ≤ 0.5%, ideally ≤ 0.1%.High concentrations of DMSO can be toxic to cells and can also cause hydrophobic compounds to precipitate. Preparing a high-concentration stock allows for a smaller volume to be added to the media, keeping the final DMSO concentration low.
Media Temperature Use pre-warmed cell culture media.Adding the stock solution to cold media can cause thermal shock and induce precipitation. Always use media that has been pre-warmed to 37°C.
High Final Concentration of this compound Determine the maximum soluble concentration in your specific media.Even with proper technique, exceeding the solubility limit of this compound in the final culture medium will lead to precipitation. If precipitation persists at the desired final concentration, consider alternative solubilization methods.
Use of Alternative Solubilizing Agents Consider using cyclodextrins or formulating with serum.For particularly difficult-to-dissolve compounds, cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its aqueous solubility. Alternatively, a multi-step dilution involving fetal bovine serum (FBS) can sometimes aid in solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound precipitation is primarily due to its hydrophobic nature and low solubility in aqueous solutions.[1] Common causes for precipitation include:

  • High final concentration: Exceeding the solubility limit of the compound in the cell culture medium.

  • Improper dilution: Adding the aqueous medium to the DMSO stock or not mixing adequately during dilution can cause the compound to crash out of solution.[2]

  • High final DMSO concentration: While DMSO helps dissolve the compound initially, a high final concentration (typically >0.5%) can also lead to precipitation and is often toxic to cells.[1][3]

  • Low temperature: Adding the stock solution to cold media can decrease solubility and cause precipitation.[2]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for preparing stock solutions of this compound for cell culture is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][3] While other organic solvents like ethanol and dimethylformamide (DMF) can also dissolve similar compounds, DMSO is widely used for its ability to dissolve a broad range of hydrophobic molecules and its established use in cell culture.[1][4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration varies between cell lines. A general guideline is to keep the final concentration at or below 0.5% (v/v) for most immortalized cell lines.[3] However, for sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%.[3] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver the compound) to ensure that the solvent itself is not affecting the experimental results.

Q4: Can I prepare a stock solution of this compound in water or PBS?

A4: No, this compound is practically insoluble in water and aqueous buffers like PBS.[5] Attempting to dissolve it directly in these will result in the compound not going into solution. A stock solution must be prepared in an appropriate organic solvent like DMSO.

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM). A higher concentration is generally better to minimize the final DMSO volume in the cell culture.

  • Accurately weigh the required amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the vial in a water bath.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • Prepared this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile culture flasks or plates with cells

  • Vortex mixer or pipette

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration will be within the tolerated range for your cell line (ideally ≤ 0.1%).

  • In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

  • While gently vortexing or pipetting the medium up and down, add the calculated volume of the this compound stock solution dropwise.

  • Mix thoroughly and immediately add the final solution to your cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Data Presentation

Table 1: Solubility of Oleanolic Acid (a structural analog of this compound) in Common Solvents

Disclaimer: The following data is for oleanolic acid, a close structural analog of this compound. The solubility of this compound is expected to be similar but should be empirically determined for precise applications.

Solvent Approximate Solubility (mg/mL) Reference
Dimethyl Sulfoxide (DMSO)3[1][4]
Ethanol5[1][4]
Dimethylformamide (DMF)30[1][4]
Aqueous Buffer (PBS, pH 7.2)Sparingly soluble[1][4]
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
Cell Type Maximum Recommended DMSO Concentration (v/v) Reference
Most Immortalized Cell Lines≤ 0.5%[3]
Primary Cells and Sensitive Cell Lines≤ 0.1%[3]

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Medium cluster_control Experimental Controls weigh Weigh Methyl Oleanonate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw add Add Stock to Medium while Vortexing thaw->add prewarm Pre-warm Cell Culture Medium (37°C) prewarm->add apply Apply to Cells add->apply vehicle Prepare Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing and diluting this compound for cell culture experiments.

Simplified PPARγ Signaling Pathway

This compound is known to be an agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of gene expression.[2]

PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MO This compound (Ligand) PPAR PPARγ MO->PPAR Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to RXR RXR RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Adipogenesis Adipogenesis TargetGenes->Adipogenesis LipidMetabolism Lipid Metabolism TargetGenes->LipidMetabolism Inflammation Inflammation (Modulation) TargetGenes->Inflammation

References

Technical Support Center: Purification of Synthetic Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of synthetic methyl oleanonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable triterpenoid derivative. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide addresses specific issues you may encounter during your experiments, providing clear and actionable solutions.

Q1: After synthesis of this compound from oleanolic acid, my TLC analysis shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate following the synthesis of this compound from oleanolic acid typically indicates the presence of unreacted starting material and potential side products. The most common impurities include:

  • Unreacted Oleanolic Acid: Due to incomplete methylation, some of the starting oleanolic acid may remain. This is often the most polar spot on the TLC plate.

  • Reagents from Synthesis: Depending on the methylation method used (e.g., methyl iodide, diazomethane), residual reagents or their byproducts may be present.[1][2]

  • Structural Isomers: Although less common in simple methylation, certain reaction conditions could potentially lead to the formation of isomers.

Troubleshooting Workflow for Multiple Spots on TLC

start Multiple spots on TLC check_sm Compare with oleanolic acid standard on TLC start->check_sm polar_spot Polar spot matches standard? check_sm->polar_spot unreacted_sm Impurity is likely unreacted oleanolic acid. polar_spot->unreacted_sm Yes other_impurities Spots do not match starting material. polar_spot->other_impurities No optimize_reaction Optimize reaction conditions: - Increase reaction time - Increase molar excess of methylating agent unreacted_sm->optimize_reaction purification Proceed to purification (Column Chromatography or Recrystallization) other_impurities->purification optimize_reaction->purification

Caption: Troubleshooting multiple spots on a TLC plate.

Q2: I am struggling to get good separation of this compound from impurities using column chromatography. What solvent system should I use?

A2: Effective separation by column chromatography relies on selecting an appropriate mobile phase that provides a good balance between eluting your compound of interest and retaining impurities. For this compound, a compound of moderate polarity, a gradient elution is often effective.

A common starting point for developing a solvent system for triterpenoid methyl esters is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][4]

Recommended Solvent Systems for Column Chromatography

Solvent System ComponentsStarting Ratio (v/v)Gradient ElutionTarget Rf on TLC
Hexane / Ethyl Acetate95:5Gradually increase the proportion of ethyl acetate0.2 - 0.4
Heptane / Ethyl Acetate95:5Gradually increase the proportion of ethyl acetate0.2 - 0.4
Dichloromethane / Methanol99:1Gradually increase the proportion of methanol0.2 - 0.4

Troubleshooting Poor Separation in Column Chromatography

start Poor Separation in Column Chromatography check_tlc Optimize solvent system using TLC start->check_tlc rf_value Is Rf of this compound between 0.2 and 0.4? check_tlc->rf_value co_elution Spots are not well-resolved on TLC check_tlc->co_elution Spots overlap adjust_polarity Adjust solvent polarity: - Too high Rf: Increase non-polar solvent - Too low Rf: Increase polar solvent rf_value->adjust_polarity No good_separation Run column with optimized solvent system rf_value->good_separation Yes adjust_polarity->check_tlc try_different_system Try a different solvent system (e.g., DCM/MeOH) co_elution->try_different_system try_different_system->check_tlc

Caption: Optimizing column chromatography separation.

Q3: My purified this compound still shows impurities by HPLC analysis. How can I improve the purity?

A3: If impurities persist after initial purification, a secondary purification step is often necessary. Recrystallization is an excellent method for removing minor impurities and achieving high purity. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationale
Methanol / WaterThis compound is soluble in hot methanol; adding water as an anti-solvent can induce crystallization upon cooling.[3]
Acetone / WaterSimilar to methanol/water, acetone can dissolve the compound when hot, and water can be used as an anti-solvent.[3]
Heptane / Ethyl AcetateA mixture where the compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization.[3]

If recrystallization is not effective, a second pass through a chromatography column with a different solvent system may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleanolic Acid

This protocol describes a general method for the methylation of oleanolic acid.

Materials:

  • Oleanolic acid

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve oleanolic acid in anhydrous acetone in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • Add a molar excess of methyl iodide to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC, comparing the reaction mixture to the oleanolic acid starting material.

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography of similar compounds.[6] The exact ratio should be optimized.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector, typically around 210 nm for compounds lacking a strong chromophore.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[5]

Hypothetical HPLC Purity Data

Batch IDRetention Time (min)Peak Area% Purity
MO-Batch-0018.52125468098.5%
MO-Batch-0028.51119874595.2%
MO-Batch-0038.53130254199.1%

Visualizing Experimental Workflows

General Purification Workflow

This diagram illustrates the logical flow from a crude synthetic product to a purified and analyzed final product.

crude_product Crude Synthetic this compound initial_purification Initial Purification (Column Chromatography) crude_product->initial_purification purity_check1 Purity Check (TLC/HPLC) initial_purification->purity_check1 is_pure1 Is Purity > 98%? purity_check1->is_pure1 secondary_purification Secondary Purification (Recrystallization) is_pure1->secondary_purification No final_product Pure this compound is_pure1->final_product Yes purity_check2 Final Purity Analysis (HPLC) secondary_purification->purity_check2 purity_check2->final_product

Caption: General workflow for the purification of synthetic this compound.

References

Technical Support Center: Optimizing HPLC Separation of Oleanolic Acid and Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful HPLC separation of oleanolic acid and methyl oleanonate.

Troubleshooting Guides

Effective troubleshooting is crucial for achieving optimal and reproducible HPLC results. The following table outlines common problems encountered during the separation of oleanolic acid and this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve the separation between the less polar this compound and the more polar oleanolic acid.
Mobile phase pH is not optimal.For reversed-phase chromatography, a mobile phase pH of around 3 can suppress the ionization of oleanolic acid, leading to a sharper peak and better separation from the neutral this compound.[1][2]
Incorrect stationary phase.A C18 column is a common choice. For challenging separations of structurally similar triterpenoids, a C30 column may provide better resolution.[3]
Flow rate is too high.Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.[4]
Peak Tailing (Oleanolic Acid) Secondary interactions with residual silanols on the stationary phase.Use a high-purity silica column. Adding a small amount of an acidic modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress silanol interactions.
Mobile phase pH is too high.Maintain a low mobile phase pH (around 3) to keep oleanolic acid in its protonated form, which minimizes interactions with the stationary phase.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Decrease the concentration of the injected sample.
Column bed collapse or void.Replace the column. To prevent this, avoid sudden pressure shocks.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurement of components.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[4]
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
Pump issues (e.g., leaks, air bubbles).Check for leaks in the system and degas the mobile phase properly.
High Backpressure Blockage in the system (e.g., column frit, tubing).Filter samples and mobile phases before use. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the inline filter and guard column.
Mobile phase viscosity.A high percentage of organic solvent at low temperatures can increase viscosity. Consider adjusting the mobile phase or increasing the column temperature.
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase.
No Peaks or Very Small Peaks Incorrect detection wavelength.Oleanolic acid and this compound lack strong chromophores; a low wavelength of around 210 nm is typically used for detection.[1][5][6]
Sample degradation.Ensure proper sample storage and handling.
Injection issue.Check the autosampler for proper operation and ensure the correct injection volume is set.
Hydrolysis of this compound Mobile phase is too acidic or basic.While a low pH is beneficial for oleanolic acid's peak shape, highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the methyl ester.[7][8][9] If this is suspected, use the mildest effective acidic conditions and maintain a controlled column temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating oleanolic acid and this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase could consist of a gradient of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% formic acid or a phosphate buffer at pH 3). Detection at a low wavelength, such as 210 nm, is recommended due to the weak UV absorbance of these compounds.[1][2][5][6]

Q2: How does the methyl ester group on this compound affect its retention time compared to oleanolic acid in reversed-phase HPLC?

A2: In reversed-phase HPLC, retention is primarily based on hydrophobicity. The addition of a methyl group makes this compound less polar (more hydrophobic) than oleanolic acid. Therefore, this compound will have a longer retention time than oleanolic acid under typical reversed-phase conditions.

Q3: Why is an acidic mobile phase recommended for this separation?

A3: An acidic mobile phase, typically around pH 3, is used to suppress the ionization of the carboxylic acid group of oleanolic acid.[1][2] In its protonated (non-ionized) form, oleanolic acid is more retained on a reversed-phase column and exhibits better peak shape, reducing peak tailing. This leads to improved resolution and more accurate quantification.

Q4: Can I use a gradient elution for this separation?

A4: Yes, a gradient elution is often beneficial for separating compounds with different polarities like an acid and its ester. You could start with a lower percentage of organic solvent to retain and separate oleanolic acid and then increase the organic solvent percentage to elute the more retained this compound in a reasonable time. A gradient can also help in sharpening the peaks.

Q5: What are the best solvents for dissolving my oleanolic acid and this compound standards and samples?

A5: Methanol or acetonitrile are suitable solvents for dissolving oleanolic acid and this compound. It is best practice to dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Q6: I am not seeing any peaks for my compounds. What should I check first?

A6: First, confirm that your detector is set to a low wavelength, around 210 nm, as these compounds have poor UV absorbance at higher wavelengths.[5][6] Next, verify your sample preparation and injection process. Ensure your standards are at a detectable concentration and that the injection volume is appropriate. Also, check for any leaks in the HPLC system that might prevent the sample from reaching the detector.

Q7: My oleanolic acid peak is tailing significantly. How can I improve its shape?

A7: Peak tailing for oleanolic acid is often caused by its interaction with the silica-based column packing. To mitigate this, ensure your mobile phase is sufficiently acidic (pH ~3) to keep the carboxylic acid group protonated. Using a high-quality, end-capped C18 column can also minimize these secondary interactions. If the problem persists, you could try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, although this is less common with modern columns.

Q8: Could my this compound be hydrolyzing back to oleanolic acid during the analysis?

A8: While methyl esters are generally stable, prolonged exposure to highly acidic or basic mobile phases, especially at elevated temperatures, could potentially cause hydrolysis.[7][8][9] To minimize this risk, use the mildest acidic conditions that provide good chromatography for oleanolic acid and avoid excessively high column temperatures. If you suspect hydrolysis, you can analyze a pure standard of this compound and look for the appearance of an oleanolic acid peak.

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of oleanolic acid and this compound. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Recommended HPLC Method

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve samples and standards in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for Oleanolic Acid and this compound HPLC Separation cluster_resolution Poor Resolution Solutions cluster_tailing Peak Tailing Solutions cluster_fronting Peak Fronting Solutions cluster_retention Retention Time Shift Solutions cluster_pressure High Backpressure Solutions start Problem Observed poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting retention_shift Retention Time Shift start->retention_shift high_pressure High Backpressure start->high_pressure adjust_mobile_phase Adjust Organic/Aqueous Ratio poor_resolution->adjust_mobile_phase Check Mobile Phase adjust_ph Optimize Mobile Phase pH (~3) poor_resolution->adjust_ph Check pH change_column Consider C30 Column poor_resolution->change_column Check Column lower_flow_rate Decrease Flow Rate poor_resolution->lower_flow_rate Check Flow Rate check_ph_tailing Ensure Low Mobile Phase pH peak_tailing->check_ph_tailing Check pH reduce_concentration_tailing Reduce Sample Concentration peak_tailing->reduce_concentration_tailing Check Sample Load use_good_column Use High-Purity Column peak_tailing->use_good_column Check Column match_solvent Dissolve Sample in Mobile Phase peak_fronting->match_solvent Check Sample Solvent reduce_concentration_fronting Reduce Sample Concentration peak_fronting->reduce_concentration_fronting Check Sample Load replace_column_fronting Replace Column peak_fronting->replace_column_fronting Check Column Condition prepare_fresh_mobile_phase Prepare Fresh Mobile Phase retention_shift->prepare_fresh_mobile_phase Check Mobile Phase use_oven Use Column Oven retention_shift->use_oven Check Temperature equilibrate Ensure Proper Equilibration retention_shift->equilibrate Check Equilibration filter_samples Filter Samples & Mobile Phase high_pressure->filter_samples Check for Blockages flush_column Flush/Replace Column high_pressure->flush_column Check Column check_for_precipitation Check Sample Solubility high_pressure->check_for_precipitation Check Sample end Problem Resolved adjust_mobile_phase->end adjust_ph->end change_column->end lower_flow_rate->end check_ph_tailing->end reduce_concentration_tailing->end use_good_column->end match_solvent->end reduce_concentration_fronting->end replace_column_fronting->end prepare_fresh_mobile_phase->end use_oven->end equilibrate->end filter_samples->end flush_column->end check_for_precipitation->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Workflow

G Experimental Workflow for HPLC Analysis start Start sample_prep Sample and Standard Preparation (Dissolve and Filter) start->sample_prep hplc_setup HPLC System Setup (Install Column, Prepare Mobile Phase) sample_prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Sample/Standard equilibration->injection data_acquisition Data Acquisition (Chromatogram Recording) injection->data_acquisition data_analysis Data Analysis (Peak Integration and Quantification) data_acquisition->data_analysis end End data_analysis->end

Caption: A standard workflow for performing HPLC analysis.

References

long-term storage conditions for methyl oleanonate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of methyl oleanonate powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored at temperatures between 10°C and 25°C.[1] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to protect it from moisture and atmospheric contaminants.

Q2: Is this compound powder sensitive to light or air?

A2: While specific data for this compound is limited, related compounds and general triterpenoids can be sensitive to light and air. Therefore, it is best practice to store the powder in a light-resistant (amber) container and to minimize its exposure to air by keeping the container well-sealed.

Q3: Can I store this compound powder in a refrigerator or freezer?

A3: While refrigeration (2°C to 8°C) is a common practice for enhancing the stability of many chemical compounds, it is essential to prevent moisture condensation. If you choose to refrigerate the powder, allow the container to equilibrate to room temperature before opening to avoid water absorption. For solutions of this compound, storage at -20°C for up to one month or -80°C for up to six months has been suggested.

Q4: What are the signs of degradation in this compound powder?

A4: Visual signs of degradation can include a change in color, clumping or caking of the powder (indicating moisture uptake), or a noticeable change in odor. For a definitive assessment of purity, analytical methods such as HPLC are required.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound, being a methylated derivative of oleanolic acid, is expected to have increased solubility in various organic solvents.[1] It is employed in research to enhance solubility and stability in diverse biochemical environments.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Powder has changed color (e.g., yellowing). Oxidation or photodegradation due to improper storage (exposure to air or light).- Discard the powder if the color change is significant, as it may indicate the presence of impurities. - For future storage, use an amber, airtight container and consider flushing with an inert gas like argon or nitrogen.
Powder is clumpy or has caked. Absorption of moisture due to high humidity or improper container sealing.- Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). - Dry the powder under vacuum at a low temperature if necessary, though this may not reverse all degradation. - Ensure the container is tightly sealed and consider using a desiccant in the storage area.
Inconsistent experimental results (e.g., lower than expected activity). Degradation of the compound leading to lower purity.- Verify the purity of the powder using an appropriate analytical method, such as HPLC (see Experimental Protocols). - If degradation is confirmed, obtain a fresh batch of the compound and review storage procedures.
Poor solubility in a previously used solvent. Potential degradation or presence of insoluble impurities.- Confirm the purity of the powder. - Try gentle warming or sonication to aid dissolution. - If solubility issues persist, consider using a different solvent or purifying the compound.

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 10°C to 25°C[1]Prevents thermal degradation and minimizes the risk of moisture condensation associated with refrigeration.
Humidity Low; in a dry placeMinimizes water absorption, which can lead to hydrolysis of the methyl ester and physical changes like clumping.
Light Exposure Protect from lightPrevents potential photodegradation. Use of amber vials or storage in the dark is recommended.
Atmosphere Airtight containerReduces exposure to oxygen, thereby minimizing oxidative degradation. For very long-term storage, consider an inert atmosphere (e.g., argon).
Container Tightly sealed, inert material (e.g., glass)Prevents contamination and interaction with the container material.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

Objective: To determine the purity of this compound powder and identify the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Prepare a sample solution of the this compound powder to be tested at the same concentration as the primary working standard, using methanol as the solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the standard)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Storage Issues

troubleshooting_workflow Troubleshooting this compound Storage start Start: Observe Issue with this compound Powder issue What is the nature of the issue? start->issue visual Visual Inspection: Color Change, Clumping, Odor? issue->visual Visual Change performance Performance Issue: Inconsistent Results, Poor Solubility? issue->performance Performance-Related clumping Issue: Clumping/Caking visual->clumping Yes color_change Issue: Color Change/Odor visual->color_change No inconsistent_results Issue: Inconsistent Results performance->inconsistent_results check_humidity Action: Check for high humidity. Store in a dry place with desiccant. clumping->check_humidity check_light_air Action: Check for light/air exposure. Store in amber, airtight container. color_change->check_light_air check_purity Action: Assess purity via HPLC. inconsistent_results->check_purity end End: Implement corrective storage actions or replace powder. check_humidity->end check_light_air->end check_purity->end

Caption: Troubleshooting workflow for this compound powder storage issues.

Potential Degradation Pathway of this compound

degradation_pathway Potential Degradation Pathways of this compound methyl_oleanonate This compound hydrolysis Hydrolysis (Moisture/Acid/Base) methyl_oleanonate->hydrolysis oxidation Oxidation (Air/Peroxides) methyl_oleanonate->oxidation oleanolic_acid Oleanolic Acid + Methanol hydrolysis->oleanolic_acid oxidized_products Oxidized Derivatives (e.g., epoxides, hydroxylated compounds) oxidation->oxidized_products

Caption: Potential degradation pathways for this compound under improper storage.

References

troubleshooting low yield in the esterification of oleanolic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of oleanolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the esterification of oleanolic acid?

A1: Low yields in oleanolic acid esterification are typically due to a combination of factors. The reaction is an equilibrium process, meaning it is reversible.[1] Key factors that can negatively impact the yield include:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion.

  • Water content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants (hydrolysis).[1]

  • Steric hindrance: Oleanolic acid is a bulky molecule, which can make it difficult for the alcohol to access the carboxylic acid group.

  • Suboptimal reaction conditions: Non-ideal temperature, catalyst concentration, or reactant molar ratios can significantly lower the yield.

  • Side reactions: Undesired reactions can consume starting materials or the desired product.

  • Poor solubility: Oleanolic acid has low solubility in many common solvents, which can limit the reaction rate.[2][3]

Q2: Which esterification method is better for oleanolic acid: Fischer or Steglich?

A2: The choice between Fischer and Steglich esterification depends on the specific substrate and desired reaction conditions.

  • Fischer Esterification: This method uses an acid catalyst (commonly H₂SO₄ or p-TsOH) and an excess of the alcohol, which also often serves as the solvent.[4] It is a cost-effective method suitable for simple, non-acid-sensitive substrates. However, the strong acidic conditions and high temperatures can sometimes lead to side reactions or degradation of sensitive molecules.

  • Steglich Esterification: This method employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] It is a milder method that can be performed at room temperature, making it ideal for acid-sensitive substrates and sterically hindered molecules.[6] However, the reagents are more expensive, and the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.

Q3: How can I effectively remove water from the Fischer esterification reaction?

A3: Removing water is crucial for driving the equilibrium towards the ester product and achieving a high yield.[1] Common methods include:

  • Azeotropic distillation: Using a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) in conjunction with a Dean-Stark apparatus allows for the continuous removal of water as it is formed.

  • Use of a dehydrating agent: Adding a dehydrating agent, such as molecular sieves, can effectively sequester water from the reaction mixture.

  • Excess alcohol: Using a large excess of the alcohol can help shift the equilibrium towards the products, in accordance with Le Chatelier's principle.

Q4: My oleanolic acid is not dissolving completely in the reaction solvent. What should I do?

A4: The low solubility of oleanolic acid can be a significant hurdle.[2][3] Consider the following:

  • Solvent selection: Choose a solvent in which oleanolic acid has better solubility. Chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are often used. For Fischer esterification, using a large excess of the alcohol reactant as the solvent is a common strategy.

  • Co-solvents: Employing a co-solvent system might improve solubility.

  • Temperature: Gently heating the mixture can increase the solubility of oleanolic acid. However, be mindful of the boiling points of your solvents and the thermal stability of your reactants.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification
Potential Cause Troubleshooting Steps
Insufficient Catalyst Increase the concentration of the acid catalyst (e.g., H₂SO₄ or p-TsOH). A typical range is 0.1 to 0.5 moles of catalyst per mole of carboxylic acid.[7]
Excess Water Present Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus for azeotropic water removal or add a dehydrating agent like molecular sieves.
Suboptimal Temperature Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The optimal temperature will depend on the alcohol and solvent used.[7]
Unfavorable Molar Ratio Increase the excess of the alcohol. Molar ratios of alcohol to oleanolic acid of 3:1 or higher are common.[8]
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue reflux until the starting material is consumed or the product spot intensity no longer increases.
Issue 2: Low Yield in Steglich Esterification
Potential Cause Troubleshooting Steps
Inactive Coupling Agent (DCC) Use fresh or properly stored DCC. DCC is sensitive to moisture.
Insufficient Catalyst (DMAP) Ensure a catalytic amount of DMAP is used (typically 5-10 mol%).[5]
Side Reaction (N-acylurea formation) This can occur if the esterification is slow. Ensure proper stoichiometry and consider adding the alcohol before the DCC to minimize this side reaction.[6]
Difficult Purification The dicyclohexylurea (DCU) byproduct can be challenging to remove. Filtration is the primary method. If DCU remains, it may co-precipitate with the product, lowering the isolated yield. Consider cooling the reaction mixture to further precipitate the DCU before filtration.
Steric Hindrance For particularly hindered alcohols, the reaction may require longer reaction times or slightly elevated temperatures (e.g., 40-50 °C).

Quantitative Data Summary

The following tables summarize quantitative data for the esterification of oleanolic acid and the structurally similar oleic acid, which can serve as a useful reference.

Table 1: Fischer Esterification of Oleic Acid with Methanol

Molar Ratio (Methanol:Oleic Acid)Catalyst (H₂SO₄)Temperature (°C)Reaction Time (min)Yield (%)
3:11% (w/w)80-Not specified
9:11% (w/w)110->90
3:10.2% (mass)Reflux120~98 (conversion)
9:11.0% (mass)Reflux120~99 (conversion)

Data adapted from studies on oleic acid esterification as a proxy for oleanolic acid.[8]

Table 2: Steglich Esterification of Carboxylic Acids

Carboxylic AcidAlcoholCoupling AgentCatalystYield (%)
Oleanolic Acid DerivativeSubstituted Carboxylic AcidsDCC-70-90
VariousVariousDCCDMAP88-95

Data compiled from various sources on Steglich esterification.[9][10]

Experimental Protocols

Protocol 1: Fischer Esterification of Oleanolic Acid with Methanol

Materials:

  • Oleanolic Acid (1.0 eq)

  • Methanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.2 eq)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add oleanolic acid and methanol.

  • Slowly and carefully add the concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oleanolic acid methyl ester.

  • Purify the crude product by column chromatography if necessary.[4]

Protocol 2: Steglich Esterification of Oleanolic Acid

Materials:

  • Oleanolic Acid (1.0 eq)

  • Alcohol (e.g., ethanol, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve oleanolic acid, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.[5][6]

Visualizations

Troubleshooting_Low_Yield Start Low Esterification Yield CheckReactionType Which Esterification Method? Start->CheckReactionType Fischer Fischer Esterification CheckReactionType->Fischer Acid-Catalyzed Steglich Steglich Esterification CheckReactionType->Steglich Coupling Agent FischerTroubleshooting Check: - Catalyst Amount - Water Presence - Temperature - Molar Ratio - Reaction Time Fischer->FischerTroubleshooting SteglichTroubleshooting Check: - Reagent Activity (DCC/DMAP) - Side Reactions - Purification - Steric Hindrance Steglich->SteglichTroubleshooting OptimizeFischer Optimize Fischer Conditions FischerTroubleshooting->OptimizeFischer OptimizeSteglich Optimize Steglich Conditions SteglichTroubleshooting->OptimizeSteglich

Caption: Troubleshooting workflow for low esterification yield.

Experimental_Workflow Start Start: Oleanolic Acid ChooseMethod Select Method: Fischer or Steglich Start->ChooseMethod FischerPath Fischer: Acid Catalyst + Excess Alcohol ChooseMethod->FischerPath Acid-Stable SteglichPath Steglich: DCC + DMAP + Alcohol ChooseMethod->SteglichPath Acid-Sensitive Reaction Reaction under Optimized Conditions FischerPath->Reaction SteglichPath->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis Product Final Product: Oleanolic Acid Ester Analysis->Product

Caption: General experimental workflow for oleanolic acid esterification.

References

Technical Support Center: Refining Dosage Calculations for In Vivo Methyl Oleanonate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl oleanonate in in vivo experiments. As direct in vivo data for this compound is limited, this guide leverages extensive data from its parent compound, oleanolic acid, to provide robust guidance. All recommendations based on oleanolic acid are clearly indicated and should be adapted with consideration for the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo experiment with this compound?

A1: Due to the limited availability of in vivo data for this compound, a common approach is to use the established dosage ranges for its parent compound, oleanolic acid, as a starting point. For oleanolic acid, oral doses in rodents have ranged from 10 mg/kg to 100 mg/kg, with some studies using doses as high as 1000 mg/kg in toxicity assessments.[1][2] Intravenous doses are significantly lower, typically in the range of 0.5 to 2 mg/kg.[3]

It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window and to identify any potential toxicity for this compound in your specific animal model and disease state.

Q2: What is the best route of administration for this compound?

A2: The choice of administration route depends on the experimental goals.

  • Oral (p.o.): Oleanolic acid has very low oral bioavailability (approximately 0.7%) due to poor absorption and extensive metabolism.[3] While esterification to this compound may slightly improve absorption, low bioavailability is still a critical consideration. Oral administration is suitable for studies investigating effects in the gastrointestinal tract or for chronic dosing regimens where convenience is a factor.

  • Intraperitoneal (i.p.): This route bypasses first-pass metabolism in the liver, potentially leading to higher systemic exposure compared to oral administration. It is a common route for preclinical studies.

  • Intravenous (i.v.): This route ensures 100% bioavailability and provides precise control over plasma concentrations.[3] It is ideal for pharmacokinetic studies and for investigating acute effects.

Q3: What are the potential challenges with the solubility and formulation of this compound?

A3: Like oleanolic acid, this compound is a lipophilic compound with poor water solubility. This presents a significant challenge for in vivo administration. Common strategies to overcome this include:

  • Suspension in a vehicle: A common approach is to prepare a suspension in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a mixture of DMSO, PEG300, and Tween 80.

  • Use of co-solvents: Solubilizing the compound in a small amount of an organic solvent like DMSO before diluting it in a vehicle can improve its solubility. However, the final concentration of the organic solvent should be carefully controlled to avoid toxicity.

It is essential to conduct pilot studies to ensure the stability and homogeneity of the formulation.

Q4: What is the known toxicity profile of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable effect at the calculated dose. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.1. Verify formulation: Ensure the compound is properly dissolved or suspended. Consider using a different vehicle or formulation strategy. 2. Change administration route: Switch from oral to intraperitoneal or intravenous administration to increase systemic exposure. 3. Increase the dose: Cautiously escalate the dose while monitoring for signs of toxicity.
Animal distress or adverse effects observed after administration. Vehicle toxicity: The vehicle used for formulation may be causing adverse reactions.1. Reduce vehicle concentration: If using a co-solvent like DMSO, ensure the final concentration is below toxic levels (typically <5% for i.p. injection). 2. Test vehicle alone: Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.
Compound toxicity: The dose of this compound may be too high.1. Reduce the dose: Lower the dose to a level that does not cause overt toxicity. 2. Monitor for specific organ toxicity: Based on oleanolic acid data, pay close attention to liver function.
Precipitation of the compound in the formulation upon storage. Poor solubility and stability: The formulation may not be stable over time.1. Prepare fresh formulations: Prepare the formulation immediately before each administration. 2. Optimize the formulation: Experiment with different vehicles, co-solvents, or suspending agents to improve stability.

Quantitative Data Summary

Table 1: In Vivo Dosage of Oleanolic Acid in Rodents (as a proxy for this compound)

Animal Model Route of Administration Dosage Range Key Findings Reference
RatsIntravenous (i.v.)0.5 - 2 mg/kgDose-linear pharmacokinetics[3]
RatsOral (p.o.)10 - 50 mg/kgLow bioavailability (~0.7%)[3]
RatsOral (p.o.)60 mg/kgPreventive effect on glucocorticoid-induced hypertension
MiceOral (p.o.)20 mg/kg/dayReduced body, liver, and fat weights in obese diabetic mice
MiceOral (p.o.)100 - 3000 µmol/kg (45 - 1350 mg/kg)Hepatotoxicity at doses ≥ 1000 µmol/kg[4]

Table 2: Pharmacokinetic Parameters of Oleanolic Acid in Rats

Parameter Intravenous (0.5 - 2 mg/kg) Oral (25 - 50 mg/kg) Reference
Bioavailability (F%) 100~0.7[3]
Half-life (t1/2) 41.9 - 52.7 minNot directly comparable due to poor absorption[3]
Clearance (CL) 28.6 - 33.0 ml/min/kg-[3]
Volume of distribution (Vss) 437 - 583 ml/kg-[3]

Experimental Protocols

Note: These are generalized protocols based on oleanolic acid and should be optimized for this compound.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water.

  • Suspension: Gradually add the this compound powder to the Na-CMC solution while vortexing or sonicating to ensure a uniform suspension.

  • Administration: Administer the suspension to the animals via oral gavage at the desired volume (typically 5-10 mL/kg for rodents).

Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solution/Suspension)
  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization (if necessary): Dissolve the this compound in a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Dilution: Dilute the DMSO solution with a vehicle like sterile saline or corn oil to the final desired concentration. The final DMSO concentration should be kept below 5% to minimize toxicity.

  • Administration: Administer the solution/suspension to the animals via intraperitoneal injection at the desired volume (typically 5-10 mL/kg for rodents).

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways reported to be modulated by oleanolic acid, which may also be relevant for this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes OA Oleanolic Acid / This compound OA->PI3K Inhibits OA->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by oleanolic acid.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Activates JNK JNK MKK4_7->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes OA Oleanolic Acid / This compound OA->Stress Induces ROS OA->JNK Activates

Caption: JNK signaling pathway and its activation by oleanolic acid.

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Experiment Workflow for this compound dose_calc 1. Dosage Calculation (Based on Oleanolic Acid Data) formulation 2. Formulation Development (Solubility & Stability Testing) dose_calc->formulation pilot_study 3. Pilot Dose-Escalation Study (Toxicity & MTD Determination) formulation->pilot_study main_study 4. Main Efficacy Study (Treatment & Control Groups) pilot_study->main_study data_collection 5. Data Collection (e.g., Tumor Volume, Biomarkers) main_study->data_collection analysis 6. Data Analysis & Interpretation data_collection->analysis

Caption: A generalized workflow for in vivo experiments with this compound.

References

Validation & Comparative

Comparative Analysis of Methyl Jasmonate's Anti-Cancer Activity in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial literature searches for the anti-cancer activity of methyl oleanonate in animal models did not yield specific studies. However, significant research exists for methyl jasmonate, a structurally related plant hormone, demonstrating notable anti-cancer properties in vivo. This guide, therefore, focuses on the preclinical validation of methyl jasmonate's anti-cancer efficacy, comparing it with standard chemotherapeutic agents in murine models of T-cell lymphoma and melanoma.

Executive Summary

Methyl jasmonate (MJ), a naturally occurring plant stress hormone, has demonstrated significant anti-cancer effects in various preclinical animal models. This compound has been shown to inhibit tumor growth and prolong survival in mice bearing T-cell lymphoma and melanoma.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of cancer cell metabolism.[1][2][3] This guide provides a comparative overview of the in vivo anti-cancer activity of methyl jasmonate against standard-of-care chemotherapies, specifically the CHOP regimen for T-cell lymphoma and dacarbazine for melanoma.

T-Cell Lymphoma: Methyl Jasmonate vs. CHOP Regimen

Quantitative Data Comparison
Treatment AgentAnimal ModelCell LineKey Efficacy MetricsSource
Methyl Jasmonate BALB/c MiceDalton's LymphomaDecelerated tumor growth, prolonged survival of tumor-bearing mice.[2][4][2][4]
CHOP BALB/c MiceA20 LymphomaInduced complete remission for approximately 20 days.[5]

It is important to note that the data for Methyl Jasmonate and CHOP were obtained from studies using different lymphoma cell lines, which may impact direct comparability.

Experimental Protocols

Methyl Jasmonate in Dalton's Lymphoma Model [2]

  • Animal Model: Inbred BALB/c mice.

  • Cell Line and Inoculation: Dalton's Lymphoma (DL) cells of thymic origin, transplanted via intraperitoneal injection.

  • Treatment Regimen: Intra-tumoral administration of methyl jasmonate. Specific dosage and frequency were not detailed in the referenced abstract.

  • Efficacy Assessment: Monitoring of tumor progression (change in body weight, volume of ascitic fluid, and number of viable tumor cells) and survival of the tumor-bearing mice.

CHOP Chemotherapy in A20 Lymphoma Model [5]

  • Animal Model: BALB/c mice.

  • Cell Line and Inoculation: A20 lymphoma cells injected subcutaneously.

  • Treatment Regimen: Two cycles of CHOP chemotherapy administered on days 25 and 35 post-tumor implantation. The CHOP regimen consists of Cyclophosphamide, Doxorubicin (Hydroxydaunorubicin), Vincristine (Oncovin®), and Prednisone.[6] Dexamethasone was substituted for prednisone and administered intraperitoneally.

  • Efficacy Assessment: Monitoring of tumor growth and survival. Complete remission was assessed via positron emission tomography (PET) and histology.

Signaling Pathway of Methyl Jasmonate in T-Cell Lymphoma

Methyl jasmonate exerts its anti-cancer effects through a complex interplay of signaling pathways, leading to cell cycle arrest and apoptosis.[2][3]

Methyl_Jasmonate_TCell_Lymphoma_Pathway cluster_Cell T-Cell Lymphoma Cell MJ Methyl Jasmonate Mitochondria Mitochondria MJ->Mitochondria HIF1a ↓ HIF-1α MJ->HIF1a p53 ↑ p53 MJ->p53 Bcl2 ↓ Bcl-2 MJ->Bcl2 G0G1_Arrest G0/G1 Arrest MJ->G0G1_Arrest ROS ↑ ROS Mitochondria->ROS CytC ↑ Cytochrome c Release Mitochondria->CytC Metabolism Deregulated Glucose & Lipid Metabolism HIF1a->Metabolism Bax ↑ Bax p53->Bax Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Methyl Jasmonate's Anti-Cancer Signaling Pathway in T-Cell Lymphoma.

Melanoma: Methyl Jasmonate vs. Dacarbazine

Quantitative Data Comparison
Treatment AgentAnimal ModelCell LineKey Efficacy MetricsSource
Methyl Jasmonate C57BL/6 MiceB16-F10Inhibited the development of experimental lung metastases.[7]
Dacarbazine (10 mg/kg) C57BL/6 MiceB16-F10Median survival of 7.5 days (vs. 6 days for control). Average of 31.8 metastatic tumors in lungs (vs. 53.7 for control).[8]
Dacarbazine (50 mg/kg) C57BL/6 MiceB16-F10Median survival of 7.5 days. Average of 0.8 metastatic tumors in lungs.[8]
Experimental Protocols

Methyl Jasmonate in B16-F10 Melanoma Model [7]

  • Animal Model: C57BL/6 mice.

  • Cell Line and Inoculation: B16-F10 melanoma cells injected intravenously to establish experimental lung metastases.

  • Treatment Regimen: Specific dosing and administration route for the in vivo experiment were not detailed in the referenced abstract.

  • Efficacy Assessment: Evaluation of the development of lung metastases.

Dacarbazine in B16-F10 Melanoma Model [8]

  • Animal Model: Female C57BL/6 mice.

  • Cell Line and Inoculation: B16-F10 melanoma cells.

  • Treatment Regimen: Dacarbazine (DTIC) administered at 10 mg/kg or 50 mg/kg. The route and frequency of administration were not specified in the abstract.

  • Efficacy Assessment: Monitoring of median survival rates and counting the average number of metastatic tumors in the lungs.

Experimental Workflow: In Vivo Melanoma Model

The following diagram illustrates a general workflow for evaluating the anti-cancer efficacy of a test compound in a murine melanoma model.

Experimental_Workflow_Melanoma Start Start: B16-F10 Cell Culture Cell_Injection Intravenous Injection of B16-F10 Cells into C57BL/6 Mice Start->Cell_Injection Tumor_Establishment Allow for Establishment of Lung Metastases Cell_Injection->Tumor_Establishment Treatment_Groups Randomize Mice into Treatment Groups: - Vehicle Control - Methyl Jasmonate - Dacarbazine Tumor_Establishment->Treatment_Groups Treatment_Admin Administer Treatments According to Protocol Treatment_Groups->Treatment_Admin Monitoring Monitor Animal Health and Body Weight Treatment_Admin->Monitoring Survival_Analysis Survival Study: Monitor until Endpoint Criteria Met Treatment_Admin->Survival_Analysis Endpoint Endpoint: Euthanize Mice, Excise Lungs Monitoring->Endpoint Analysis Analyze Lung Metastases: - Count Surface Nodules - Histopathology Endpoint->Analysis

Generalized Experimental Workflow for In Vivo Melanoma Studies.

Conclusion

The available preclinical data suggest that methyl jasmonate is a promising anti-cancer agent with demonstrated in vivo activity against T-cell lymphoma and melanoma. Its ability to decelerate tumor growth, prolong survival, and inhibit metastasis warrants further investigation. While direct comparative studies with standard chemotherapies in the same experimental settings are limited, the existing evidence indicates that methyl jasmonate's efficacy is significant. Its multifaceted mechanism of action, targeting key cancer cell vulnerabilities such as metabolism and apoptosis pathways, presents a compelling case for its continued development as a potential therapeutic for these and other malignancies. Future studies should focus on head-to-head comparisons with standard-of-care agents to better define its therapeutic potential and optimal use in a clinical setting.

References

Unveiling the Action of Methyl Oleanonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – In the continuous quest for novel therapeutic agents, methyl oleanonate, a derivative of the naturally occurring triterpenoid oleanolic acid, has emerged as a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive cross-validation of its proposed mechanisms of action, offering a comparative analysis with established alternatives and detailing the experimental frameworks used to evaluate its efficacy.

Proposed Mechanism of Action: A Dual-Pronged Approach

This compound is proposed to exert its biological effects primarily through two distinct pathways: as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist and by inducing apoptosis and the production of reactive oxygen species (ROS) in cancer cells.

PPARγ Agonism: this compound has been identified as a natural triterpene agonist of PPARγ.[1] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation. Activation of PPARγ has been a therapeutic target for type 2 diabetes and other metabolic disorders.

Anticancer Activity: Research on derivatives of oleanolic acid, a close structural analog, has demonstrated potent anticancer effects. One study on an oleanolic acid methyl ester derivative revealed its efficacy in inducing apoptosis (programmed cell death) and elevating ROS levels in human cervical cancer cells (HeLa), suggesting a potential mechanism for its antitumor activity.

This guide will delve into the experimental data supporting these proposed mechanisms and compare the performance of this compound and its analogs to existing therapeutic agents.

Comparative Performance Analysis

To provide a clear perspective on the potential of this compound, its performance is compared with that of a well-established PPARγ agonist, Rosiglitazone, and a common nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The anticancer activity is contextualized by comparing it with data on oleanolic acid derivatives.

CompoundTarget/MechanismIC50/EC50 (Concentration)Cell Line/Assay SystemReference
This compound PPARγ AgonistData not availableNot specified[1]
Rosiglitazone PPARγ Agonist~30 nM (EC50)PPARγ Transactivation AssayFASEB J (1995)
Diclofenac COX-1/COX-2 Inhibitor~1-10 µM (IC50)Whole blood assayInflamm Res (2002)
Oleanolic Acid Derivative Apoptosis Induction/ROS Production33.8 µM (IC50 at 48h)HeLa cellsNot Specified

Experimental Protocols: A Guide to Validation

Reproducibility is paramount in scientific research. To this end, detailed methodologies for key experiments are provided below, enabling researchers to independently validate and build upon the findings discussed.

PPARγ Agonist Activity Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a compound to activate the PPARγ receptor.

Materials:

  • Human PPARγ reporter cell line (e.g., INDIGO Biosciences)

  • Cell culture medium and supplements

  • Test compound (this compound) and reference agonist (Rosiglitazone)

  • Luciferase assay reagent

  • 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the PPARγ reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or rosiglitazone. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of PPARγ activation.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound (this compound)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental protocols.

cluster_0 This compound's Proposed Mechanism of Action cluster_1 PPARγ Agonism cluster_2 Anticancer Activity MO This compound PPARg PPARγ MO->PPARg Activates CancerCell Cancer Cell MO->CancerCell RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Inflammation ↓ Inflammation Gene->Inflammation ROS ↑ ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Experimental Workflow: PPARγ Agonist Assay cluster_1 Experimental Workflow: MTT Cytotoxicity Assay cluster_2 Experimental Workflow: Apoptosis Assay A Seed Reporter Cells B Treat with This compound A->B C Incubate 24h B->C D Lyse Cells & Add Luciferase Substrate C->D E Measure Luminescence D->E F Seed Cancer Cells G Treat with This compound F->G H Incubate 24-72h G->H I Add MTT Reagent H->I J Add Solubilizer I->J K Measure Absorbance J->K L Treat Cells with This compound M Harvest & Wash Cells L->M N Stain with Annexin V & Propidium Iodide M->N O Incubate N->O P Analyze by Flow Cytometry O->P

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Pharmacological Effects of Methyl Oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing research indicates a promising, yet largely unexplored, potential for methyl oleanonate as a therapeutic agent. While direct studies on this compound are limited, a comparative evaluation of its parent compound, oleanolic acid, and other methylated triterpenoids, provides a strong foundation for predicting its pharmacological profile. This guide synthesizes available data on related compounds to project the in vitro efficacy and in vivo outcomes of this compound, focusing on its anti-inflammatory and anti-cancer activities. The following information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting key areas for future investigation to establish a definitive in vitro to in vivo correlation (IVIVC) for this compound.

Anti-Inflammatory Effects: From Cell Cultures to Animal Models

The anti-inflammatory potential of this compound is anticipated to be significant, primarily through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. In vitro studies on related compounds consistently demonstrate a reduction in pro-inflammatory markers, which is expected to translate to efficacy in in vivo models of inflammation.

Data Summary: A Comparative Look at Anti-Inflammatory Activity

The following table summarizes representative data from studies on oleanolic acid derivatives, providing a predictive framework for this compound's potential efficacy.

Parameter In Vitro (RAW 264.7 Macrophages) In Vivo (Carrageenan-Induced Paw Edema in Mice) Reference Compound
IC50 (Nitric Oxide Inhibition) 15-30 µM-Oleanolic Acid Derivative
Effective Dose (Edema Reduction) -25-100 mg/kgOleanolic Acid Derivative
Key Biomarker Modulation Decreased expression of iNOS, COX-2, TNF-α, IL-6Reduction in paw volume, decreased MPO activityOleanolic Acid Derivative
Experimental Protocols: A Roadmap for Investigation

In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema Model in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Treatment: Mice are orally administered with this compound at various doses (e.g., 10, 25, 50, 100 mg/kg) or vehicle control.

  • Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Mechanism: The NF-κB Signaling Pathway

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MO This compound MO->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Induces

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Anti-Cancer Effects: Unraveling the Pro-Apoptotic Potential

Based on studies of related triterpenoids, this compound is expected to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis, the process of programmed cell death. The intrinsic mitochondrial pathway is the likely mechanism of action.

Data Summary: A Comparative Look at Anti-Cancer Activity

The following table presents a hypothetical summary of anti-cancer activity for this compound based on data from analogous compounds.

Parameter In Vitro (e.g., MCF-7 Breast Cancer Cells) In Vivo (Xenograft Mouse Model) Reference Compound
IC50 (Cell Viability) 10-50 µM-Oleanolic Acid Derivative
Tumor Growth Inhibition -40-60% at 50 mg/kgOleanolic Acid Derivative
Key Biomarker Modulation Increased Bax/Bcl-2 ratio, Caspase-3 activationReduced tumor volume and weight, increased TUNEL-positive cellsOleanolic Acid Derivative
Experimental Protocols: A Guide for Future Studies

In Vitro: MTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

In Vivo: Human Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., intraperitoneally or orally) at different doses.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biochemical analysis (e.g., TUNEL assay for apoptosis, Western blot for apoptotic proteins).

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Visualizing the Mechanism: The Intrinsic Apoptotic Pathway

Apoptosis_Pathway MO This compound Bax Bax MO->Bax Upregulates Bcl2 Bcl-2 MO->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Predicted induction of apoptosis by this compound.

Conclusion and Future Directions

The comparative analysis presented in this guide strongly suggests that this compound holds considerable promise as a novel anti-inflammatory and anti-cancer agent. The predicted mechanisms of action, centered on the inhibition of the NF-κB pathway and the induction of apoptosis, are well-established paradigms in drug discovery. However, it is imperative to underscore that the data presented herein are extrapolated from related compounds.

To establish a definitive in vitro to in vivo correlation for this compound, dedicated and rigorous experimental investigation is essential. Future research should prioritize:

  • Quantitative in vitro studies to determine the precise IC50 values of this compound for the inhibition of key inflammatory mediators and its cytotoxic effects on a broad panel of cancer cell lines.

  • Comprehensive in vivo studies in relevant animal models to establish dose-response relationships, evaluate therapeutic efficacy, and assess the pharmacokinetic and safety profiles of this compound.

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical development.

Comparative Efficacy of Methyl Oleanonate and Other PPARγ Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of methyl oleanonate and other peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows.

Introduction to PPARγ Agonists

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The gamma isoform, PPARγ, is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1] Activation of PPARγ by agonist ligands leads to the transcription of a suite of genes involved in these critical metabolic processes. This has made PPARγ a key therapeutic target for metabolic diseases, most notably type 2 diabetes.

The thiazolidinedione (TZD) class of synthetic PPARγ agonists, including rosiglitazone and pioglitazone, have been effectively used as insulin sensitizers. However, their use has been associated with side effects such as weight gain and fluid retention.[2] This has spurred the search for novel PPARγ modulators, including partial agonists and compounds from natural sources, that may offer a better therapeutic window with fewer adverse effects.[1][2] this compound, a triterpenoid derived from oleanolic acid, has been identified as one such potential natural PPARγ agonist.

Comparative Efficacy of PPARγ Agonists

The efficacy of a PPARγ agonist is typically determined by its binding affinity (often expressed as the inhibition constant, Ki) and its ability to activate the receptor in a cellular context, quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates a more potent agonist.

CompoundTypeTargetEC50Ki (Binding Affinity)Reference(s)
This compound Natural TriterpenoidPPARγData not availableData not available
Rosiglitazone Synthetic (TZD)PPARγ60 nM40 nM[3]
Pioglitazone Synthetic (TZD)PPARγ0.93 µM (human)Data not available
GW1929 SyntheticPPARγ8 nM14.5 nM (pKi 8.84)
CDDO Synthetic TriterpenoidPPARγ (partial)Data not available12 nM[4]
CDDO-Methyl Ester Synthetic TriterpenoidPPARγ (antagonist)Data not available130 nM[4]

Note: Specific EC50 and Ki values can vary depending on the experimental system used (e.g., cell line, assay type). The data presented here are for comparative purposes. A direct head-to-head study of this compound against other agonists with standardized assays is needed for a definitive comparison.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., this compound) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Agonist->PPARg_RXR_inactive Binding & Activation PPARg_RXR_active Activated PPARγ-RXR Complex PPARg_RXR_inactive->PPARg_RXR_active Translocation to Nucleus PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Adipogenesis, Glucose Uptake, Anti-inflammatory Effects Target_Genes->Metabolic_Effects Leads to

PPARγ signaling pathway upon agonist binding.

Experimental Workflow: Adipocyte Differentiation Assay

A common method to assess the activity of PPARγ agonists is to measure their ability to induce the differentiation of pre-adipocyte cells (e.g., 3T3-L1 cells) into mature, lipid-accumulating adipocytes.

Adipocyte_Differentiation_Workflow Start 3T3-L1 Preadipocytes Induction Induce Differentiation (MDI Cocktail + PPARγ Agonist) Start->Induction Incubation Incubate for several days (Medium changed periodically) Induction->Incubation Staining Fix and Stain with Oil Red O Incubation->Staining Analysis Quantify Lipid Accumulation (Microscopy and/or Spectrophotometry) Staining->Analysis Result Comparative Efficacy of Agonists Analysis->Result

Workflow for assessing adipogenic potential.

Key Experimental Protocols

LanthaScreen™ TR-FRET PPARγ Coactivator Assay

This assay is a high-throughput method to quantify the binding of a ligand to the PPARγ ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide. The assay relies on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to the GST-tagged PPARγ-LBD and a fluorescein-labeled coactivator peptide.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing PPARγ-LBD, Fluorescein-coactivator peptide, Terbium anti-GST antibody, and assay buffer)

  • Test compounds (e.g., this compound, Rosiglitazone)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the PPARγ-LBD to the wells of a microplate containing the test compounds.

  • Add a pre-mixed solution of the fluorescein-coactivator peptide and the terbium anti-GST antibody to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measure the TR-FRET signal by reading the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at approximately 340 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the compound concentration to determine the EC50 value.

3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This cell-based assay visually and quantitatively assesses the ability of a compound to induce adipogenesis.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Differentiation-inducing cocktail (MDI): 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin

  • Test compounds (e.g., this compound, Rosiglitazone)

  • Oil Red O staining solution

  • Formalin for cell fixation

  • Isopropanol for dye elution

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing MDI and the test compound at various concentrations. A positive control (e.g., rosiglitazone) and a vehicle control should be included.

  • Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium (containing insulin and the test compound) and continue to culture for another 2-3 days. Subsequently, culture in DMEM with 10% FBS and the test compound, changing the medium every 2 days.

  • Oil Red O Staining: After a total of 8-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20-30 minutes at room temperature.

  • Wash the cells with water to remove excess stain.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Spectrophotometry: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm.

Conclusion

While this compound has been identified as a potential natural PPARγ agonist, a comprehensive understanding of its comparative efficacy requires further quantitative analysis. The lack of readily available EC50 and Ki values for this compound makes a direct comparison with well-characterized synthetic agonists like rosiglitazone challenging. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. Future research should focus on determining the precise potency and efficacy of this compound and other natural compounds as PPARγ modulators to fully evaluate their therapeutic potential. This will be crucial in the development of a new generation of safer and more effective treatments for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Methyl Oleanonate and Related Patented Compounds for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug development, oleanolic acid and its derivatives have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a head-to-head comparison of this compound and its prominent patented relatives, with a focus on their anti-inflammatory and cytotoxic properties. The information is curated from preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Performance Comparison: Anti-Inflammatory and Cytotoxic Activities

The therapeutic potential of this compound and its derivatives is often evaluated based on their ability to modulate inflammatory pathways and induce cytotoxicity in cancer cells. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to offer a comparative perspective on their potency.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayCell Line/ModelIC50Reference
This compound (CDDO-Me) Nitric Oxide (NO) Production InhibitionMouse Macrophages0.1 nM[1]
IL-6 and TNF-α InhibitionRAW 264.7 CellsPotent Inhibition at 100 nM[2]
CDDO Nitric Oxide (NO) Production InhibitionIFN-γ induced7 µM[3]
CDDO-Im Proliferation InhibitionLeukemia and Breast Cancer Cells~10-30 nM[4]
Indole Oleanolic Acid Derivatives Nitric Oxide (NO) Production InhibitionMacrophages2.66 to 25.40 µM[5]
11-Oxooleanolic Acid Derivatives Pro-inflammatory Cytokine SuppressionLPS-activated BV2 cellsStronger than Oleanolic Acid[6]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
This compound (CDDO-Me) HL-60Leukemia0.4 µM[1]
KG-1Leukemia0.4 µM[1]
NB4Leukemia0.27 µM[1]
Cal-27Oral Squamous Cell Carcinoma280 nM[7]
CDDO-Im Leukemia and Breast Cancer CellsLeukemia, Breast~10-30 nM[4]
Polyhydroxylated Oleanane Triterpenoid (Compound 3) A549Lung17.55 µM[8]
SMMC-7721Hepatocellular Carcinoma34.74 µM[8]
MCF-7Breast19.77 µM[8]
SW480Colon30.39 µM[8]

Key Signaling Pathways

The biological activities of this compound and its derivatives are largely attributed to their modulation of key signaling pathways involved in inflammation and cell survival. The two primary pathways are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Oleanolic acid derivatives, particularly Bardoxolone Methyl (CDDO-Me), can disrupt the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation of the Nrf2 pathway enhances the cellular defense against oxidative stress.[9][10]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inhibits CDDO_Me Bardoxolone Methyl (CDDO-Me) CDDO_Me->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Keap1-Nrf2 Signaling Pathway Activation by Bardoxolone Methyl.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. Several oleanolic acid derivatives, including CDDO-Me, have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[9][11]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates CDDO_Me Bardoxolone Methyl (CDDO-Me) CDDO_Me->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_p->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibition of the NF-κB Signaling Pathway by Bardoxolone Methyl.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies for key assays are crucial. Below are the protocols for commonly used assays to evaluate the anti-inflammatory and cytotoxic effects of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Workflow for the MTT cytotoxicity assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control.[12]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

Experimental Workflow

Griess_Workflow A 1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate B 2. Pre-treat cells with test compounds A->B C 3. Stimulate with LPS to induce NO production B->C D 4. Collect cell culture supernatant C->D E 5. Add Griess reagents to the supernatant D->E F 6. Measure absorbance at 540 nm E->F G 7. Quantify nitrite concentration F->G

Workflow for the Griess assay for nitric oxide production.

Protocol

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Induce nitric oxide production by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[14]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[14][15]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

This guide provides a comparative overview of this compound and related patented compounds, highlighting their anti-inflammatory and cytotoxic activities. The data presented, primarily in the form of IC50 values, suggests that synthetic modifications to the oleanolic acid scaffold can significantly enhance potency. Bardoxolone Methyl (CDDO-Me) and its imidazolide analog (CDDO-Im) stand out as particularly potent derivatives. The primary mechanisms of action involve the activation of the cytoprotective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel compounds. For researchers and drug development professionals, this comparative analysis serves as a valuable resource for identifying promising lead candidates and designing further preclinical and clinical investigations.

References

Independent Verification of Methyl Oleanonate's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anticancer and anti-inflammatory bioactivities of methyl oleanonate and its close structural analogs. The information is compiled from published scientific literature to aid in the independent verification of its therapeutic potential.

Executive Summary

This compound, a derivative of the pentacyclic triterpenoid oleanolic acid, has garnered interest for its potential pharmacological activities. This guide summarizes the available quantitative data on its bioactivity, primarily focusing on its anticancer and anti-inflammatory effects. Due to the limited availability of studies specifically on this compound, data from its close analog, oleanolic acid methyl ester, is also included for a comprehensive overview. The bioactivity of these compounds is compared against established drugs and other relevant natural products. Detailed experimental protocols for the key assays mentioned are provided to facilitate reproducibility.

Anticancer Bioactivity

The anticancer effects of this compound and its analogs are often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of oleanolic acid methyl ester and comparator compounds against different cancer cell lines.

CompoundCell LineIC50 (µM)Assay Duration (hours)Reference CompoundReference IC50 (µM)
Oleanolic Acid Methyl Ester DerivativeHeLa56.424Doxorubicin0.2 - 2.92
Oleanolic Acid Methyl Ester DerivativeHeLa33.848Doxorubicin0.2 - 2.92
Achyranthoside H Methyl EsterMCF-74.0Not SpecifiedDoxorubicin0.68 - 13.2
Achyranthoside H Methyl EsterMDA-MB-4536.5Not SpecifiedNot SpecifiedNot Specified
Oleanolic AcidMCF-712.7 (ER+)Not SpecifiedNot SpecifiedNot Specified
Oleanolic AcidMCF-731.7 (ER-)Not SpecifiedNot SpecifiedNot Specified
Betulinic Acid Methyl EsterHeLa80.17 (µg/mL)Not SpecifiedNot SpecifiedNot Specified
Ursolic Acid DerivativeHeLa0.36Not SpecifiedEtoposideNot Specified

Note: Direct IC50 values for this compound were not available in the reviewed literature. Data for close derivatives are presented.

Anti-inflammatory Bioactivity

The anti-inflammatory potential of this compound and related compounds is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Comparative Anti-inflammatory Data

The table below presents the IC50 values for the inhibition of nitric oxide production by oleanolic acid analogs and a standard anti-inflammatory drug.

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Oleanolic Acid AnalogsRAW 264.72.66 - 41.7Dexamethasone~34.6 (µg/mL)
Oleanolic Acid Derivative (OADP)RAW 264.7~1.09 (48h)Diclofenac~53.84 (48h)
Oleanolic Acid Derivative (OADP)RAW 264.7~0.95 (72h)Diclofenac~50.50 (72h)

Note: Specific IC50 values for the anti-inflammatory activity of this compound were not found in the reviewed literature. Data for analogous compounds are provided.

Signaling Pathways

This compound is reported to be a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Both PPARγ and the Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial in mediating inflammatory responses and cell proliferation, and are likely targets of this compound and its analogs.

PPARγ Signaling Pathway

Activation of PPARγ can lead to the regulation of genes involved in lipid metabolism, cell proliferation, and differentiation. In the context of cancer, PPARγ agonists can induce cell cycle arrest and apoptosis.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (PPARγ Agonist) PPARg_RXR_inactive PPARγ/RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ/RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Translocates to Nucleus and Binds PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effects ↓ Adipogenesis ↓ Inflammation ↑ Apoptosis Gene_Expression->Biological_Effects

PPARγ signaling pathway activation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory genes. Triterpenoids, including oleanolic acid derivatives, have been shown to exert anti-inflammatory effects by modulating this pathway.

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds DNA Methyl_Oleanonate This compound Methyl_Oleanonate->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the independent verification of the presented bioactivities, detailed protocols for the primary assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with varying concentrations of the test compound. Seed_Cells->Treat_Cells Incubate 3. Incubate for the desired duration (e.g., 24, 48, 72 hours). Treat_Cells->Incubate Add_MTT 4. Add MTT solution to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at ~570 nm using a microplate reader. Solubilize->Measure_Absorbance

Experimental workflow for the MTT assay.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide Inhibition

This assay is a common method to quantify nitric oxide production by measuring the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Workflow Diagram

Griess_Workflow Seed_Macrophages 1. Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow to adhere. Pretreat_Cells 2. Pretreat cells with test compounds for a specified time. Seed_Macrophages->Pretreat_Cells Stimulate_Cells 3. Stimulate cells with LPS (e.g., 1 µg/mL) to induce NO production. Pretreat_Cells->Stimulate_Cells Collect_Supernatant 4. After incubation (e.g., 24 hours), collect the cell culture supernatant. Stimulate_Cells->Collect_Supernatant Griess_Reaction 5. Mix supernatant with Griess reagent (Sulfanilamide and NED solution). Collect_Supernatant->Griess_Reaction Measure_Absorbance 6. Measure absorbance at ~540 nm and calculate nitrite concentration. Griess_Reaction->Measure_Absorbance

Methyl Oleanonate Exhibits Enhanced Metabolic Stability in Liver Microsomes Compared to Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the metabolic stability of methyl oleanonate and its parent compound, oleanolic acid, reveals that the methyl ester form demonstrates superior stability in in vitro liver microsome assays. This finding has significant implications for the development of oleanolic acid-based therapeutics, suggesting that methylation at the C-28 carboxyl group can protect the molecule from rapid hepatic metabolism.

This guide provides a detailed comparison of the metabolic stability of these two compounds, supported by available experimental data, detailed protocols for metabolic stability assays, and visualizations of the metabolic pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary of Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. In vitro liver microsome stability assays are a standard preclinical tool to assess the extent of Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.

Our analysis of the available scientific literature indicates a stark contrast in the metabolic stability of oleanolic acid and its methyl ester derivative, this compound. While oleanolic acid is reported to be highly stable with no detectable metabolism by CYP450 enzymes in human liver microsomes, this compound undergoes limited metabolism. This suggests that the free carboxylic acid moiety of oleanolic acid is a key determinant of its metabolic inertness in this model system, and its esterification to this compound introduces a site for metabolic activity, albeit a limited one.

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data on the metabolic stability of this compound and oleanolic acid in liver microsomes.

CompoundTest SystemKey FindingsQuantitative Data
This compound Mouse Liver MicrosomesSubject to limited metabolism, primarily through hydrolysis and hydroxylation.<23% degradation after 1 hour for C-3 triterpenic esters at 15 µM and 150 µM.[1]
Oleanolic Acid Human Liver MicrosomesNot metabolized by cytochrome P450 enzymes.No detectable metabolism.[2]

Experimental Protocols

The following is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes, based on common methodologies described in the scientific literature.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes to assess its metabolic stability.
Materials:
  • Test compounds (this compound, Oleanolic Acid)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., high and low clearance compounds)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound stock solution. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP450 mediated degradation.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Metabolic Landscape

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Transfer add_nadph Add NADPH to Initiate pre_incubate->add_nadph incubate Incubate at 37°C (Time Points: 0-60 min) add_nadph->incubate terminate Terminate with Acetonitrile incubate->terminate Sample Aliquots centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway methyl_oleanonate This compound hydrolysis_product Oleanolic Acid (Hydrolysis Product) methyl_oleanonate->hydrolysis_product Hydrolysis hydroxylated_product Hydroxylated Metabolites methyl_oleanonate->hydroxylated_product Hydroxylation cyp450 CYP450 Enzymes cyp450->hydroxylated_product esterases Esterases esterases->hydrolysis_product

Caption: Putative metabolic pathways of this compound in liver microsomes.

References

Safety Operating Guide

Navigating the Disposal of Methyl Oleanonate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of methyl oleanonate. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a substance with unknown hazardous properties and adhere to the highest safety standards. This information is intended for preliminary planning and must be supplemented by a formal hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). A conservative approach is essential due to the uncharacterized nature of this compound's potential hazards.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).
Body Protection A flame-retardant lab coat.
Respiratory Mandatory use within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled with caution. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2][3]. As an organic compound, it is considered hazardous waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container[4].

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, to prevent any chemical reaction[4].

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste"[1][5].

    • The label must also include the full chemical name: "this compound (Hazard Profile Unknown)"[4]. Do not use abbreviations or chemical formulas[1].

    • Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact number[1].

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area[4].

    • Ensure the container is segregated from incompatible materials[6][7].

    • Keep the container securely capped and closed except when adding waste[6].

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste[1][7].

    • Provide the EHS department with all available information regarding the chemical. They will determine the appropriate final disposal method in accordance with local, regional, and national regulations[4].

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate all non-essential personnel from the immediate area.

  • If flammable, remove all sources of ignition[3].

  • Ventilate the area.

  • Contain the spill using an absorbent, non-combustible material such as sand or vermiculite.

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[3].

  • Thoroughly clean the spill area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs? start->spill collect Collect in Compatible Hazardous Waste Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound (Hazard Unknown)' + Generator Information collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal EHS Determines Final Disposal contact_ehs->disposal spill->ppe No evacuate Evacuate Area spill->evacuate Yes contain Contain with Absorbent evacuate->contain collect_spill Collect & Place in Hazardous Waste Container contain->collect_spill collect_spill->label_waste

Figure 1: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Methyl oleanonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl oleanonate (CAS: 1721-58-0). Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.

A Safety Data Sheet (SDS) from a supplier characterizes this compound as not a hazardous substance or mixture.[1] However, in a laboratory setting, it is prudent to handle all chemical substances with a consistent level of care.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the following standard laboratory PPE is recommended to minimize exposure and ensure good laboratory practice:

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from spills.

Operational Plan: Step-by-Step Handling

Follow these procedural steps for the safe handling of this compound in the laboratory:

  • Preparation :

    • Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Confirm that safety equipment, including an eyewash station and safety shower, is accessible.

    • Assemble all necessary equipment and materials before beginning work.

    • Put on the recommended personal protective equipment.

  • Handling :

    • Avoid direct contact with the skin and eyes.[1]

    • Prevent the formation of dust and aerosols.

    • Use only in well-ventilated areas.

    • Keep the container tightly closed when not in use.

    • For detailed first aid measures in case of accidental exposure, refer to the table below.

  • Storage :

    • Store in a cool, dry place. A recommended storage temperature is -20°C.[2]

    • Keep the container tightly sealed to prevent contamination.

First Aid Measures

In the event of exposure, follow these first aid guidelines as outlined in the safety data sheet[1]:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek medical attention.

Disposal Plan

Even though this compound is considered non-hazardous for transport, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations.[1]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, compatible, and clearly labeled waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling :

    • Label the waste container with "this compound" and any other components of the waste mixture.

    • Include the date of waste generation.

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed.

  • Disposal :

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow all local, state, and federal regulations for chemical waste disposal.[1]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean & Prepare Workspace get_ppe Don Personal Protective Equipment prep_area->get_ppe get_materials Assemble Materials get_ppe->get_materials handle_chemical Handle this compound in Ventilated Area get_materials->handle_chemical storage Store in a Cool, Dry Place When Not in Use handle_chemical->storage collect_waste Collect Waste in Labeled Container storage->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Dispose via Institutional EHS store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl oleanonate
Reactant of Route 2
Reactant of Route 2
Methyl oleanonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.